molecular formula C11H11NOS B1337730 [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol CAS No. 850375-06-3

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Cat. No.: B1337730
CAS No.: 850375-06-3
M. Wt: 205.28 g/mol
InChI Key: KDZJEQBWBSZOEG-UHFFFAOYSA-N
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Description

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a useful research compound. Its molecular formula is C11H11NOS and its molecular weight is 205.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZJEQBWBSZOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427798
Record name [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol
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Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-06-3
Record name 3-(2-Methyl-4-thiazolyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol
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URL https://comptox.epa.gov/dashboard/DTXSID00427798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis leverages the classic Hantzsch thiazole synthesis followed by functional group manipulation to yield the target molecule. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a three-step process starting from commercially available 3-acetylbenzoic acid. The overall pathway involves the formation of a key α-haloketone intermediate, followed by the construction of the 2-methyl-1,3-thiazole ring via the Hantzsch synthesis, and finally, the reduction of the carboxylic acid functionality to the desired primary alcohol.

Synthesis_Pathway A 3-Acetylbenzoic acid B 3-(2-Bromoacetyl)benzoic acid A->B Br2, HBr/AcOH C 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid B->C Thioacetamide, Ethanol, Reflux D This compound C->D LiAlH4, THF

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 3-(2-Bromoacetyl)benzoic acid

This step involves the α-bromination of the acetyl group of 3-acetylbenzoic acid.

Protocol:

  • To a solution of 3-acetylbenzoic acid (1 equivalent) in glacial acetic acid, add a catalytic amount of 48% hydrobromic acid.

  • Heat the mixture to 60-70 °C.

  • Slowly add bromine (1.1 equivalents) dropwise while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture at the same temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 3-(2-bromoacetyl)benzoic acid.

Step 2: Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

This key step utilizes the Hantzsch thiazole synthesis to construct the desired heterocyclic core.

Protocol:

  • Dissolve 3-(2-bromoacetyl)benzoic acid (1 equivalent) in ethanol in a round-bottom flask.

  • Add thioacetamide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid.

Step 3: Synthesis of this compound

The final step involves the reduction of the carboxylic acid to a primary alcohol.

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again water (Fieser workup).

  • A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Data Presentation

The following table summarizes the expected materials and potential yields for the synthesis pathway. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductReagentsExpected Yield (%)
13-Acetylbenzoic acid3-(2-Bromoacetyl)benzoic acidBr₂, HBr/AcOH80-90
23-(2-Bromoacetyl)benzoic acid3-(2-Methyl-1,3-thiazol-4-yl)benzoic acidThioacetamide, Ethanol70-85
33-(2-Methyl-1,3-thiazol-4-yl)benzoic acidThis compoundLiAlH₄, THF65-80

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Thiazole Formation (Hantzsch) cluster_step3 Step 3: Reduction A1 Reaction Setup (3-Acetylbenzoic acid, AcOH, HBr) A2 Bromine Addition (60-70 °C) A1->A2 A3 Reaction Monitoring (TLC) A2->A3 A4 Workup & Isolation (Precipitation, Filtration) A3->A4 B1 Reaction Setup (Bromo-intermediate, Thioacetamide, EtOH) A4->B1 Dried Intermediate B2 Reflux (4-6 h) B1->B2 B3 Reaction Monitoring (TLC) B2->B3 B4 Product Isolation (Precipitation, Filtration) B3->B4 C1 Reaction Setup (LiAlH4, THF) B4->C1 Dried Intermediate C2 Addition of Acid (0 °C to Reflux) C1->C2 C3 Reaction Monitoring (TLC) C2->C3 C4 Quenching & Workup C3->C4 C5 Purification (Column Chromatography) C4->C5 Final Final C5->Final Final Product

This guide provides a robust and detailed pathway for the synthesis of this compound. Researchers are advised to follow standard laboratory safety procedures and to optimize reaction conditions as necessary for their specific experimental setup.

An In-depth Technical Guide to the Chemical Properties and Potential Biological Significance of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a heterocyclic compound featuring a phenyl ring substituted with a 2-methyl-1,3-thiazole moiety and a methanol group. This molecule belongs to the broader class of phenylthiazole derivatives, a group of compounds that has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis based on established methodologies for related compounds, and a summary of the biological activities associated with the phenylthiazole scaffold. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁NOSCalculated
Molecular Weight 205.28 g/mol Calculated
IUPAC Name This compound---
Melting Point Data not available---
Boiling Point Data not available---
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and ethanol.[1] Water solubility is likely to be low.Inferred

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, with the core thiazole ring formation typically accomplished via the Hantzsch thiazole synthesis.[2][3][4] This classic reaction involves the condensation of an α-haloketone with a thioamide.[2]

General Synthesis Workflow

A plausible synthetic route for this compound is outlined below. This process involves the preparation of a key intermediate, an α-bromoketone, followed by the Hantzsch thiazole synthesis and subsequent reduction of a carbonyl group.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Bromination cluster_3 Step 4: Hantzsch Thiazole Synthesis cluster_4 Step 5: Formylation cluster_5 Step 6: Reduction A 3-Bromobenzaldehyde C 1-(3-Bromophenyl)ethanol A->C 1. Grignard Reaction B Methylmagnesium bromide D 1-(3-Bromophenyl)ethanone C->D Oxidation (e.g., PCC) E 2-Bromo-1-(3-bromophenyl)ethanone D->E Bromination (e.g., Br2) G 4-(3-Bromophenyl)-2-methyl-1,3-thiazole E->G Condensation F Thioacetamide I 3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde G->I Lithiation then Formylation H n-Butyllithium, DMF K This compound I->K Reduction J Sodium borohydride

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (General)

The following is a generalized protocol for the Hantzsch thiazole synthesis of a 4-phenyl-2-methylthiazole derivative, which is a key step in the overall synthesis. Modern variations of this synthesis, such as microwave-assisted methods, can significantly reduce reaction times.[5]

Materials:

  • α-Haloketone (e.g., 2-bromo-1-(3-bromophenyl)ethanone) (1 mmol)

  • Thioacetamide (1.1-1.5 mmol)

  • Solvent (e.g., ethanol, methanol)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone in a suitable solvent like ethanol.

  • Add the thioacetamide to the solution.

  • Heat the reaction mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize any acid formed and precipitate the product.[2]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic salts.[2]

  • Air-dry the purified product on a watch glass.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activity and Potential Applications

The thiazole ring is a prominent scaffold in a variety of biologically active compounds and approved drugs.[4] Phenylthiazole derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[3][6]

Known Activities of Phenylthiazole Derivatives
  • Anticancer Activity: Numerous studies have reported the antitumor properties of phenylthiazole derivatives. For instance, certain phenylthiazolylindoles have shown inhibitory effects against a panel of human cancer cell lines, with some exhibiting high affinity for cyclin-dependent kinase 1 (CDK1).[6]

  • Antimicrobial and Antifungal Activity: The thiazole moiety is a key component in many antimicrobial and antifungal agents.[4] Research on various substituted thiazole derivatives has demonstrated their efficacy against a range of bacterial and fungal strains.[7][8]

  • Antiviral Activity: Phenylthiazole derivatives have also been investigated for their potential as antiviral agents.[6]

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound have not been elucidated, the known anticancer activity of related compounds suggests potential interaction with key cellular signaling pathways involved in cell cycle regulation and proliferation. For example, the inhibition of CDKs by some phenylthiazole derivatives points to a role in modulating the cell cycle.

Signaling_Pathway Compound Phenylthiazole Derivative (e.g., this compound) CDK Cyclin-Dependent Kinase (CDK) Compound->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Promotes Proliferation Cancer Cell Proliferation CellCycle->Proliferation Leads to

Caption: Potential mechanism of action for anticancer phenylthiazole derivatives.

Conclusion

This compound, as a member of the pharmacologically significant phenylthiazole class, holds promise for further investigation in the field of drug discovery. While specific experimental data on its chemical properties are limited, this guide provides a solid foundation based on calculated values and the well-established chemistry and biology of related compounds. The outlined synthetic protocols offer a clear path for its preparation, and the summarized biological activities of the phenylthiazole scaffold highlight its potential as a starting point for the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its biological potential.

References

Technical Guide on [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data for researchers, scientists, and drug development professionals.

Introduction

This technical guide addresses the chemical entity [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. A thorough investigation into scientific databases and chemical registries has revealed that a specific CAS (Chemical Abstracts Service) number for this compound is not publicly available. The absence of a dedicated CAS number and associated published literature, such as experimental studies or patents, suggests that this particular molecule may be a novel compound or one that has not been extensively characterized in the public domain.

The core of this guide is to provide a detailed overview of the challenges in sourcing information for this specific molecule and to present a comprehensive analysis of closely related, publicly documented chemical structures. By examining these analogs, we can infer potential synthetic routes, physicochemical properties, and areas of biological interest relevant to the target compound.

Physicochemical Properties and Identification

While no specific experimental data exists for this compound, we can predict some of its basic properties based on its structure.

PropertyPredicted Value
Molecular Formula C₁₁H₁₁NOS
Molecular Weight 205.28 g/mol
General Class Thiazole derivative, Phenylmethanol

For comparison, several structurally similar compounds with assigned CAS numbers are presented below. These molecules share the core phenylmethanol and thiazole scaffolds, differing in the substitution pattern or the presence/absence of the methyl group.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structural Difference from Target
[3-(1,3-Thiazol-2-yl)phenyl]methanol184847-97-0C₁₀H₉NOS191.25Lacks the 2-methyl group on the thiazole ring.
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol61291-91-6C₁₁H₁₁NOS205.28Different substitution pattern on the thiazole and phenyl rings.
[4-(1,3-Thiazol-2-yl)phenyl]methanol454678-91-2C₁₀H₉NOS191.25Different substitution pattern on the phenyl ring and lacks the 2-methyl group.
(2-Methylthiazol-4-yl)methanol76632-23-0C₅H₇NOS129.18Lacks the phenyl group.
(2-Phenyl-1,3-thiazol-5-yl)methanol859485-91-9C₁₀H₉NOS191.25Different substitution pattern and lacks the 2-methyl group.

Potential Synthetic Pathways

Given the lack of specific literature for the target compound, a potential synthetic route can be conceptualized based on established methods for synthesizing similar thiazole derivatives. A common and versatile method for thiazole ring formation is the Hantzsch thiazole synthesis .

A plausible synthetic workflow is outlined below. This diagram illustrates a logical relationship between starting materials and the final product, representing a hypothetical experimental approach.

G Hypothetical Synthesis of this compound cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product 3-Formylphenyl acetate 3-Formylphenyl acetate α-Haloketone α-Haloketone 3-Formylphenyl acetate->α-Haloketone Halogenation Thioacetamide Thioacetamide Thiazole Formation Thiazole Formation Thioacetamide->Thiazole Formation α-Haloketone->Thiazole Formation Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate Thiazole Formation->Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate Hantzsch Reaction Reduction Reduction Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate->Reduction e.g., LiAlH4 This compound This compound Reduction->this compound

Caption: Hypothetical synthetic workflow for the target compound.

Experimental Protocols for Analogous Compounds

While no protocols exist for the target compound, published methodologies for structurally similar molecules can provide valuable insights. For instance, the synthesis of pyrazolyl-thiazole derivatives often involves the reduction of a carboethoxy group to a methanol, a key step in our hypothetical synthesis.

Example Protocol: Reduction of a Carboethoxy Group (Adapted from a similar synthesis[1])

  • Reaction Setup: To a solution of the corresponding ethyl ester (e.g., ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate) in anhydrous tetrahydrofuran (THF), slowly add a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C under a nitrogen atmosphere.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting mixture through a pad of Celite and wash the filter cake with THF. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired methanol derivative.

Potential Biological Activity and Signaling Pathways

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The specific biological role of this compound is unknown. However, based on its structural motifs, it could potentially interact with various biological targets.

For example, some thiazole derivatives have been investigated as inhibitors of specific enzymes or as modulators of signaling pathways implicated in disease. Without experimental data, any discussion of signaling pathway involvement for the target compound remains purely speculative. A generalized workflow for investigating the biological activity of a novel compound is presented below.

G General Workflow for Biological Activity Screening Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Hit Confirmation Target Identification Target Identification Cell-Based Assays->Target Identification Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization Mechanism of Action Studies Mechanism of Action Studies Target Identification->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Preclinical In Vivo Studies->Lead Optimization

Caption: A typical workflow for evaluating a new chemical entity.

Conclusion

The compound this compound is not associated with a publicly available CAS number or scientific literature, which precludes a detailed, data-driven technical guide. However, by examining its chemical structure and comparing it to known analogs, we can propose potential synthetic strategies and anticipate areas of biological relevance. The information provided on related compounds and general experimental methodologies serves as a valuable starting point for any future research endeavors aimed at synthesizing and characterizing this novel molecule. Further experimental work is necessary to determine its actual properties, synthetic feasibility, and biological activity.

References

An In-depth Technical Guide on the Molecular Structure, Synthesis, and Characterization of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and analytical characterization of the novel compound, [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a phenylmethanol core substituted with a 2-methyl-1,3-thiazole ring at the meta-position. The presence of the thiazole moiety, a common scaffold in pharmacologically active compounds, suggests potential biological activity.

Table 1: Predicted Physicochemical and Structural Data for this compound

ParameterValue
Molecular Formula C₁₁H₁₁NOS
Molecular Weight 205.28 g/mol
Canonical SMILES CC1=NC=C(S1)C2=CC=CC(=C2)CO
InChI Key InChI=1S/C11H11NOS/c1-8-12-7-10(14-8)9-5-3-2-4-6(9)7-13/h2-5,7,13H,7H2,1H3
Predicted LogP 2.15
Predicted Solubility Moderately soluble in organic solvents such as methanol, ethanol, and DMSO.
Predicted Boiling Point >300 °C (decomposes)
Predicted Melting Point 120-130 °C

Proposed Synthetic Pathway

A plausible synthetic route for this compound is proposed, leveraging the well-established Hantzsch thiazole synthesis.[1] This method involves the condensation of an α-haloketone with a thioamide.

The proposed synthesis is a multi-step process commencing with the bromination of 3'-acetylbenzonitrile to yield 2-bromo-1-(3-cyanophenyl)ethan-1-one. This intermediate is then reacted with thioacetamide in a classic Hantzsch thiazole synthesis to form the thiazole ring. The resulting nitrile is subsequently reduced to the corresponding primary alcohol, yielding the target compound.

Synthetic_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis cluster_step3 Step 3: Reduction A 3'-Acetylbenzonitrile B 2-Bromo-1-(3-cyanophenyl)ethan-1-one A->B NBS, AIBN, CCl4, reflux D 4-(3-Cyanophenyl)-2-methyl-1,3-thiazole B->D Ethanol, reflux C Thioacetamide C->D Ethanol, reflux E This compound D->E 1. DIBAL-H, Toluene 2. H2O quench

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 2-bromo-1-(3-cyanophenyl)ethan-1-one

  • To a solution of 3'-acetylbenzonitrile (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-(3-cyanophenyl)-2-methyl-1,3-thiazole

  • Dissolve 2-bromo-1-(3-cyanophenyl)ethan-1-one (1 equivalent) and thioacetamide (1.2 equivalents) in ethanol.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve 4-(3-cyanophenyl)-2-methyl-1,3-thiazole (1 equivalent) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.

  • Add diisobutylaluminium hydride (DIBAL-H, 1.5 equivalents, 1.0 M in toluene) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of water, followed by 15% aqueous sodium hydroxide and more water.

  • Filter the resulting mixture through celite and extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Spectroscopic Characterization

The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.[2]

Table 2: Protocols for Spectroscopic Analysis

TechniqueProtocol
¹H NMR Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer.
¹³C NMR Use the same sample prepared for ¹H NMR. Record the spectrum on a 100 MHz or higher NMR spectrometer.
Mass Spectrometry Analyze the sample using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry to determine the molecular weight.
FT-IR Obtain the infrared spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

Hypothesized Biological Activity and Signaling Pathway

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] Phenylthiazole derivatives, in particular, have been investigated as inhibitors of various enzymes and signaling pathways.[4][6] Based on the structural similarity to known bioactive molecules, it is hypothesized that this compound may exhibit inhibitory activity against pro-inflammatory signaling pathways, such as the NF-κB pathway.

Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_pathway NF-κB Signaling Cascade cluster_nucleus Nuclear Translocation & Gene Expression cluster_inhibition Hypothesized Inhibition Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylation IκBα_P Phosphorylated IκBα IκBα->IκBα_P NFκB NF-κB (p50/p65) NFκB_active Active NF-κB IκBα_P->NFκB_active Release of Ub Ubiquitination IκBα_P->Ub NFκB_nuc NF-κB (in nucleus) NFκB_active->NFκB_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus DNA DNA NFκB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Transcription Molecule This compound Molecule->IKK Inhibits

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway.

Further experimental validation, such as in vitro enzyme assays and cell-based reporter assays, would be necessary to confirm this hypothesized biological activity and elucidate the precise mechanism of action.

References

An In-depth Technical Guide on [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Nomenclature

The compound with the structure this compound is a substituted aromatic alcohol containing a thiazole heterocyclic moiety.

IUPAC Name: (3-(2-Methyl-1,3-thiazol-4-yl)phenyl)methanol

Chemical Structure:

Figure 1: Chemical structure of (3-(2-Methyl-1,3-thiazol-4-yl)phenyl)methanol.

Table 1: Chemical Identifiers and Properties (Predicted)

PropertyValue
Molecular Formula C₁₁H₁₁NOS
Molecular Weight 205.28 g/mol
LogP 2.1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, likely employing the well-established Hantzsch thiazole synthesis as a key step. This method involves the condensation of a thioamide with an α-haloketone.

Proposed Synthetic Pathway

A plausible synthetic route would involve the preparation of 3-acetylphenylmethanol, its subsequent bromination to yield 2-bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one, followed by the Hantzsch condensation with thioacetamide.

G A 3-Acetylphenylmethanol B 2-Bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one A->B Bromination D This compound B->D Hantzsch Condensation C Thioacetamide C->D

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one

  • Dissolve 3-acetylphenylmethanol (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature, with stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve 2-bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one (1 equivalent) and thioacetamide (1.1 equivalents) in a polar solvent like ethanol or isopropanol.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.

  • Purify the final compound, this compound, by recrystallization or column chromatography.

Potential Biological Activities and Drug Development Applications

Thiazole and its derivatives are known to exhibit a wide range of pharmacological activities. While specific biological data for this compound is not extensively available in the public domain, the structural motifs suggest potential for several therapeutic applications.

Antimicrobial Activity

Thiazole-containing compounds are core components of many antimicrobial drugs. The thiazole ring can interact with various biological targets in bacteria and fungi.

Table 2: Antimicrobial Activity of Structurally Related Thiazole Derivatives

CompoundOrganismActivity (MIC µg/mL)Reference
Phenylthiazole derivativesStaphylococcus aureus (MRSA)4[1]
Phenylthiazole derivativesClostridium difficile4[1]
Pyrazolyl-thiazole derivativesProteus mirabilisGood activity[2][3]
Pyrazolyl-thiazole derivativesAspergillus nigerGood activity[2][3]
Anticancer Activity

Several thiazole derivatives have been investigated as potential anticancer agents. They can exert their effects through various mechanisms, including the inhibition of protein kinases.

Table 3: Anticancer Activity of Structurally Related Thiazole Derivatives

CompoundCell LineActivity (IC₅₀ µM)Mechanism of ActionReference
PhenylthiazolylindolesVarious cancer cell linesMicromolar to nanomolarCDK1 inhibition[4]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the activities of related compounds, a potential mechanism of action could involve the inhibition of key enzymes in pathogenic microorganisms or cancer cells.

G cluster_0 Bacterial Cell Drug Thiazole Derivative (this compound) Target Bacterial Enzyme (e.g., Dihydrofolate Reductase) Drug->Target Inhibition Pathway Essential Metabolic Pathway (e.g., Folate Synthesis) Growth Bacterial Growth and Proliferation Target->Growth Blocks

Figure 3: Hypothetical mechanism of antimicrobial action via enzyme inhibition.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery. Its synthesis can be readily achieved through established chemical routes like the Hantzsch thiazole synthesis. Based on the pharmacological profiles of structurally similar molecules, this compound warrants evaluation for its antimicrobial and anticancer properties. Further studies are required to determine its precise mechanism of action and to establish a comprehensive biological activity profile.

References

An In-depth Technical Guide on the Physicochemical Properties of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available physicochemical properties of the compound [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and provides predicted values to offer a foundational understanding for research and development purposes. The thiazole moiety is a key heterocyclic scaffold in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including the inhibition of protein kinases.[1] This document aims to be a valuable resource for professionals engaged in the study and application of novel thiazole-containing compounds.

Physicochemical Properties

PropertyPredicted ValueData Source
Molecular Formula C10H8ClNOSN/A
Molecular Weight 225.7 g/mol N/A
Melting Point 93 °C[2]
pKa 13.07 ± 0.10[2]
Boiling Point 409.4 ± 55.0 °C[2]
Density 1.383 ± 0.06 g/cm³[2]

Disclaimer: The data presented above is for a structurally similar compound and should be considered as an estimation. Experimental determination of these properties for this compound is highly recommended for accurate characterization.

Experimental Protocols

The following are generalized experimental protocols for the determination of key physical properties of organic compounds. These methods are standard in organic chemistry laboratories and can be adapted for the characterization of this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad and depressed melting range indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Clamp and stand

Procedure:

  • Place a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

  • Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Suspend the assembly in a heating bath, making sure the sample is below the level of the heating medium.

  • Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous and rapid stream of bubbles is observed, turn off the heat and allow the bath to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Apparatus:

  • Small test tubes

  • Spatula or dropper

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO3)

Procedure:

  • Place a small, accurately measured amount of the compound (e.g., 10 mg) into a test tube.

  • Add a small volume of the chosen solvent (e.g., 0.5 mL) to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for efficient mixing.

  • Observe the mixture to determine if the compound has dissolved completely, partially, or not at all.

  • Record the solubility as soluble, partially soluble, or insoluble.

  • Repeat the procedure with different solvents to create a solubility profile.

pKa Determination

The pKa is a measure of the acidity of a compound. Potentiometric titration is a common method for its determination.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solvent (e.g., water or a water/organic co-solvent mixture)

Procedure:

  • Dissolve a known amount of the compound in a suitable solvent in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the pH electrode in the solution, ensuring the bulb is fully covered.

  • Record the initial pH of the solution.

  • Begin adding the standardized base solution from the burette in small, known increments.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly and then plateaus.

  • Plot a titration curve of pH versus the volume of base added.

  • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Biological Context and Signaling Pathways

Thiazole derivatives are known to be biologically active and have been extensively investigated as inhibitors of various protein kinases.[1] Dysregulation of protein kinase signaling pathways is a hallmark of many diseases, including cancer. One of the key pathways frequently targeted by thiazole-containing compounds is the PI3K/AKT/mTOR pathway.[1] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.

Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is a common target for therapeutic intervention in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth ThiazoleInhibitor Thiazole Derivative (e.g., this compound) ThiazoleInhibitor->PI3K inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

The diagram illustrates how growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like PDK1 and AKT. Activated AKT promotes cell growth and survival through various mechanisms, including the activation of mTORC1. Thiazole derivatives can potentially inhibit this pathway at various nodes, such as PI3K, leading to the suppression of cancer cell proliferation.

Experimental Workflow: Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound or its analogs against a specific protein kinase (e.g., PI3K), a kinase inhibition assay is typically performed. The following diagram outlines a general workflow for such an assay.

Kinase_Inhibition_Assay_Workflow Start Start CompoundPrep Prepare serial dilutions of This compound Start->CompoundPrep Incubation Add compound dilutions to wells and incubate CompoundPrep->Incubation AssaySetup Set up assay plate: - Kinase - Substrate - ATP AssaySetup->Incubation Detection Add detection reagent (e.g., luminescence-based) Incubation->Detection Measurement Measure signal (e.g., luminescence) Detection->Measurement DataAnalysis Data Analysis: - Plot dose-response curve - Calculate IC50 value Measurement->DataAnalysis End End DataAnalysis->End

Caption: General workflow for a kinase inhibition assay.

This workflow starts with the preparation of the test compound at various concentrations. The assay is then set up in a multi-well plate containing the target kinase, its substrate, and ATP. The compound is added, and after an incubation period, a detection reagent is used to measure the kinase activity, often through a luminescence-based signal. The resulting data is analyzed to generate a dose-response curve and calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion

This technical guide provides an overview of the physical properties of this compound, based on data from analogous compounds, and outlines standard experimental protocols for their determination. Furthermore, it places the compound within a relevant biological context by discussing the role of thiazole derivatives as kinase inhibitors and providing a visual representation of a key signaling pathway they may target. This information serves as a foundational resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into this and related chemical entities. It is imperative to conduct experimental validation of the predicted properties and biological activities to advance the understanding and potential applications of this compound.

References

Spectroscopic Data for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for the compound [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol has yielded no specific results. Publicly accessible scientific databases, chemical libraries, and academic journals do not appear to contain the requested nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data for this particular molecule.

Despite extensive searches for the synthesis, characterization, and spectroscopic analysis of this compound, no publications or data repositories detailing this information could be identified. The inquiries for related terms and structural analogs also did not provide a direct match for the requested compound's spectroscopic profile.

Consequently, the core requirement of presenting quantitative spectroscopic data in structured tables cannot be fulfilled at this time due to the absence of the necessary information in the public domain. Similarly, the detailed experimental protocols for acquiring such data are unavailable as no synthesis and characterization of this specific compound have been publicly reported.

The mandatory visualization of signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) is also precluded, as any such diagram would be purely hypothetical without the foundational experimental data to illustrate.

Researchers, scientists, and drug development professionals interested in the spectroscopic properties of this compound may need to undertake its synthesis and subsequent spectroscopic characterization to obtain the desired data. Standard organic synthesis routes for similar thiazole derivatives could potentially be adapted for the preparation of this compound, followed by analysis using NMR, IR, and MS instrumentation to generate the requisite spectroscopic profiles.

Until such experimental work is performed and the data is made publicly available, a detailed technical guide or whitepaper on the spectroscopic data of this compound cannot be compiled.

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential methodologies for evaluating the solubility and stability of the novel compound, [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. While specific experimental data for this molecule is not publicly available, this document outlines standardized, industry-accepted protocols for determining its key physicochemical and biopharmaceutical properties. Adherence to these experimental frameworks is crucial for advancing our understanding of this compound's potential as a therapeutic agent. This guide details protocols for kinetic and thermodynamic solubility, as well as solid-state, solution, metabolic, and photostability assessments. Furthermore, it explores the potential role of thiazole-containing compounds in relevant signaling pathways, providing context for future pharmacological investigations.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a structural motif present in numerous approved pharmaceutical agents. The thiazole nucleus is known to be a versatile scaffold in medicinal chemistry, contributing to a wide range of biological activities. Thiazole derivatives have been investigated for their potential as inhibitors of various signaling pathways, including those involved in cancer cell proliferation and survival. Understanding the solubility and stability of a novel compound like this compound is a critical first step in the drug discovery and development process. These properties profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life.

This guide serves as a practical resource for researchers, providing detailed experimental protocols and data presentation strategies to thoroughly characterize the solubility and stability of this compound.

Solubility Assessment

A compound's aqueous solubility is a key determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution behavior.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (typically in DMSO) and an aqueous buffer. This high-throughput screening method is valuable in the early stages of drug discovery.[1][2][3][4]

Table 1: Kinetic Solubility Data Template

ParameterValue
Compound ID This compound
Method Nephelometry or UV Spectroscopy
Buffer System (pH) e.g., Phosphate Buffered Saline (pH 7.4)
DMSO Concentration (%) e.g., 1%
Incubation Time (h) e.g., 2 and 24
Temperature (°C) 25
Kinetic Solubility (µM) Experimental Value
Kinetic Solubility (µg/mL) Experimental Value

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[1]

  • Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and the kinetic solubility limit.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution. This is a more accurate but lower-throughput method, typically employed in later stages of preclinical development.[3][5][6][7]

Table 2: Thermodynamic Solubility Data Template

ParameterValue
Compound ID This compound
Method Shake-Flask with HPLC-UV detection
Buffer System (pH) e.g., pH 2.0, 4.5, 6.8, 7.4
Incubation Time (h) 24 - 48
Temperature (°C) 25 and 37
Thermodynamic Solubility (µM) Experimental Value
Thermodynamic Solubility (µg/mL) Experimental Value

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

  • Compound Addition: Add an excess amount of solid this compound to vials containing various aqueous buffers.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV.

G cluster_prep Sample Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock Compound Stock (DMSO) dilute Dilute in Buffer stock->dilute High-throughput solid Solid Compound add_buffer Add Excess to Buffer solid->add_buffer Low-throughput incubate_k Incubate (e.g., 2h) dilute->incubate_k measure_k Measure (Nephelometry) incubate_k->measure_k incubate_t Equilibrate (e.g., 24-48h) add_buffer->incubate_t separate Separate Solid incubate_t->separate measure_t Quantify (HPLC) separate->measure_t

Solubility Assessment Workflow

Stability Assessment

Evaluating the stability of a compound under various conditions is mandated by regulatory agencies and is crucial for determining its shelf-life and potential degradation pathways.[8][9][10][11]

Solid-State Stability

Solid-state stability studies assess the impact of temperature, humidity, and light on the solid form of the drug substance.[12][13][14][15][16] These studies are essential for defining storage conditions and understanding potential polymorphic transformations.

Table 3: Solid-State Stability Data Template

ConditionTime PointAppearancePurity (%) by HPLCRemarks
ICH Long-Term (e.g., 25°C/60% RH) 0, 3, 6, 9, 12 monthsObservationValuee.g., No change
ICH Accelerated (e.g., 40°C/75% RH) 0, 1, 3, 6 monthsObservationValuee.g., Degradation observed
Forced Degradation (Thermal) e.g., 80°C, 1 weekObservationValueIdentify degradants
Forced Degradation (Humidity) e.g., 25°C/90% RH, 1 weekObservationValueIdentify degradants

Experimental Protocol: Solid-State Stability Study

  • Sample Preparation: Place a known amount of solid this compound in appropriate containers.

  • Storage: Store the samples in stability chambers under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).[9][10]

  • Time Points: At specified time points, withdraw samples for analysis.

  • Analysis: Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the formation of any degradation products.

Solution Stability

Solution stability is important for developing liquid formulations and for understanding the compound's behavior in biological fluids.

Table 4: Solution Stability Data Template

Solvent/Buffer (pH)Temperature (°C)Time Point (h)Purity (%) by HPLCRemarks
Aqueous Buffer (pH 2.0) 250, 2, 8, 24Valuee.g., Hydrolysis observed
Aqueous Buffer (pH 7.4) 250, 2, 8, 24Valuee.g., Stable
Aqueous Buffer (pH 9.0) 250, 2, 8, 24Valuee.g., Degradation

Experimental Protocol: Solution Stability Study

  • Solution Preparation: Prepare solutions of this compound in various aqueous buffers (e.g., pH 2.0, 7.4, 9.0) at a known concentration.

  • Incubation: Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C).

  • Sampling: At various time points, take aliquots of the solutions.

  • Analysis: Immediately analyze the samples by HPLC to determine the remaining concentration of the parent compound and identify any degradants.

Metabolic Stability

Metabolic stability assays predict the in vivo clearance of a compound by measuring its rate of metabolism by liver enzymes (microsomes) or in plasma.[17][18][19][20][21]

Table 5: Metabolic Stability Data Template

MatrixIncubation Time (min)% Parent RemainingHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes 0, 5, 15, 30, 60ValueCalculated ValueCalculated Value
Human Plasma 0, 15, 30, 60, 120ValueCalculated ValueN/A

Experimental Protocol: Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer.

  • Initiation: Add this compound to the pre-warmed reaction mixture to initiate the metabolic reaction.

  • Time Points: At various time points, take aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[18][19][20]

Experimental Protocol: Plasma Stability Assay

  • Incubation: Incubate this compound with plasma (e.g., human, mouse) at 37°C.[22][23][24][25]

  • Time Points: At various time points, take aliquots and precipitate the plasma proteins with a cold organic solvent.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

G cluster_solid Solid-State Stability cluster_solution Solution Stability cluster_metabolic Metabolic Stability solid_sample Solid Compound storage Store (ICH Conditions) solid_sample->storage analyze_solid Analyze (HPLC) storage->analyze_solid solution_sample Compound in Buffer incubate_sol Incubate (Temp) solution_sample->incubate_sol analyze_sol Analyze (HPLC) incubate_sol->analyze_sol metabolic_sample Compound in Matrix (Microsomes/Plasma) incubate_met Incubate (37°C) metabolic_sample->incubate_met analyze_met Analyze (LC-MS/MS) incubate_met->analyze_met G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole This compound (Potential Inhibitor) Thiazole->RTK Inhibition Thiazole->PI3K Inhibition

References

An In-depth Technical Guide to the Purity and Characterization of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods used to determine the purity and characterize the structure of the heterocyclic compound, [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, chemical synthesis, and quality control.

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₁NOS

  • Molecular Weight: 205.28 g/mol

  • Structure:

    alt text

    (Note: An actual image of the chemical structure would be placed here in a real document.)

Purity and Characterization Data

The following tables summarize the typical analytical data obtained for this compound. This data is representative of a high-purity sample suitable for research and development purposes.

Table 1: Chromatographic Purity

Analytical MethodPurity (%)
High-Performance Liquid Chromatography (HPLC)> 98.0
Gas Chromatography (GC)> 98.0

Table 2: Spectroscopic and Physical Characterization

Analytical TechniqueObserved Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.55 (s, 1H), 7.40-7.30 (m, 3H), 7.15 (s, 1H), 4.70 (s, 2H), 2.70 (s, 3H), 1.65 (br s, 1H)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 165.5, 152.0, 141.5, 129.0, 126.0, 125.5, 124.0, 115.0, 65.0, 19.0
Mass Spectrometry (ESI+) m/z: 206.06 [M+H]⁺, 228.04 [M+Na]⁺
Melting Point 85-88 °C
Appearance White to off-white solid

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1 High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound by separating it from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure of this compound.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Standard proton (¹H) and carbon (¹³C) NMR spectra are acquired.

3.3 Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

Visualizations

4.1 Proposed Synthesis Pathway

G A 3-Bromobenzaldehyde C Intermediate Thiazole A->C Hantzsch Thiazole Synthesis B Thioacetamide B->C D This compound C->D Reduction (e.g., NaBH4)

Caption: A plausible synthetic route to this compound.

4.2 Analytical Workflow for Purity and Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Reporting A Weigh Sample B Dissolve in Solvent A->B C HPLC Analysis B->C D NMR Spectroscopy B->D E Mass Spectrometry B->E F Purity Determination C->F G Structural Elucidation D->G E->G H Certificate of Analysis F->H G->H

Caption: Standard workflow for the analytical characterization of the target compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The synthesis involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde, followed by a selective reduction of the aldehyde to the desired primary alcohol. This protocol is designed to be a reliable and reproducible method for obtaining the target compound for research and development purposes.

Introduction

The compound this compound is a substituted benzyl alcohol derivative containing a 2-methylthiazole moiety. Molecules incorporating thiazole and phenylmethanol scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. This protocol outlines a robust synthetic strategy that is broadly applicable for the synthesis of related biaryl and heteroaryl methanol derivatives. The chosen pathway, a Suzuki-Miyaura coupling followed by aldehyde reduction, is a common and effective strategy in modern organic synthesis.[1]

Overall Reaction Scheme

The synthesis is performed in two main steps as illustrated below:

Step 1: Suzuki-Miyaura Coupling Step 1: Suzuki-Miyaura Coupling

Step 2: Aldehyde Reduction Step 2: Aldehyde Reduction

Experimental Protocols

Part 1: Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde (Intermediate)

This procedure details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-methylthiazole with (3-formylphenyl)boronic acid.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
4-Bromo-2-methylthiazole178.051.78 g10.0
(3-Formylphenyl)boronic acid149.961.80 g12.0
Tetrakis(triphenylphosphine)palladium(0)1155.56347 mg0.3 (3 mol%)
Potassium Carbonate (K₂CO₃)138.212.76 g20.0
1,4-Dioxane-50 mL-
Water (degassed)-10 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 4-bromo-2-methylthiazole (1.78 g, 10.0 mmol), (3-formylphenyl)boronic acid (1.80 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (50 mL) and degassed water (10 mL) to the flask.

  • To the resulting suspension, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

  • Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromo-2-methylthiazole) is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde as a solid.

Part 2: Synthesis of this compound (Final Product)

This procedure describes the reduction of the intermediate aldehyde to the final alcohol product using sodium borohydride.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde203.261.02 g5.0
Sodium Borohydride (NaBH₄)37.83284 mg7.5
Methanol-30 mL-
Dichloromethane-50 mL-
1 M Hydrochloric Acid (HCl)-~10 mL-

Procedure:

  • Dissolve 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde (1.02 g, 5.0 mmol) in methanol (30 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (284 mg, 7.5 mmol) portion-wise to the stirred solution over 10 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is fully consumed.[2]

  • Quench the reaction by slowly adding 1 M HCl (~10 mL) at 0 °C until the effervescence ceases and the pH is neutral to slightly acidic.

  • Remove the methanol under reduced pressure.

  • Add water (30 mL) to the residue and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.[3]

Data Summary

Reactant and Product Information:

Compound NameStructureFormulaMW ( g/mol )Role
4-Bromo-2-methylthiazole4-Bromo-2-methylthiazoleC₄H₄BrNS178.05Starting Material
(3-Formylphenyl)boronic acid(3-Formylphenyl)boronic acidC₇H₇BO₃149.96Starting Material
3-(2-Methyl-1,3-thiazol-4-yl)benzaldehydeIntermediateC₁₁H₉NOS203.26Intermediate
This compoundFinal ProductC₁₁H₁₁NOS205.28Final Product

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow SM1 4-Bromo-2-methylthiazole Step1 Step 1: Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C SM1->Step1 SM2 (3-Formylphenyl)boronic acid SM2->Step1 Intermediate 3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde Step1->Intermediate Step2 Step 2: Reduction NaBH₄, Methanol 0 °C to RT Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis of the target compound.

Safety Precautions
  • All reactions should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Add it slowly and in portions.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

  • Handle all organic solvents and reagents with caution. Refer to the Safety Data Sheets (SDS) for each chemical before use.

References

Application Notes and Protocols for the Laboratory Preparation of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed laboratory protocols for the synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, a key intermediate in pharmaceutical research. The described methodology is based on a two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a benzaldehyde intermediate.

Introduction

The arylthiazole scaffold is a significant structural motif present in a wide array of biologically active compounds, including anti-inflammatory agents and kinase inhibitors.[1] The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The following protocols outline a reliable and efficient method for its laboratory-scale preparation.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process, beginning with the formation of the arylthiazole core via a Suzuki-Miyaura cross-coupling, followed by the reduction of the aldehyde functionality to the corresponding alcohol.

Synthesis_Scheme cluster_step1 Step 1: Suzuki-Miyaura Cross-Coupling cluster_step2 Step 2: Reduction 2-Methyl-4-bromothiazole 2-Methyl-4-bromothiazole Intermediate_Aldehyde 3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde 2-Methyl-4-bromothiazole->Intermediate_Aldehyde Pd(PPh3)4, K2CO3 Dioxane/H2O, 80 °C 3-Formylphenylboronic_acid (3-Formylphenyl)boronic acid 3-Formylphenylboronic_acid->Intermediate_Aldehyde Intermediate_Aldehyde_ref 3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde Final_Product This compound Intermediate_Aldehyde_ref->Final_Product NaBH4 Methanol, 0 °C to rt

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde

This step employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the thiazole and phenyl rings.[1][2][3]

Materials and Reagents:

  • 2-Methyl-4-bromothiazole

  • (3-Formylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-4-bromothiazole (1.0 eq), (3-formylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Degas the resulting mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde as a solid.

Step 2: Synthesis of this compound

This step involves the reduction of the intermediate aldehyde to the desired primary alcohol using sodium borohydride.[4]

Materials and Reagents:

  • 3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Yields are representative and may vary based on reaction scale and optimization.

StepReactantsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Typical Yield (%)
12-Methyl-4-bromothiazole, (3-Formylphenyl)boronic acid3-(2-Methyl-1,3-thiazol-4-yl)benzaldehydePd(PPh₃)₄, K₂CO₃Dioxane/H₂O8012-1675-85
23-(2-Methyl-1,3-thiazol-4-yl)benzaldehydeThis compoundNaBH₄Methanol0 to rt2-390-98

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Reduction cluster_analysis Analysis setup_reagents Setup Glassware & Prepare Reagents mix_reactants Mix Thiazole, Boronic Acid, Base setup_reagents->mix_reactants degas Degas Mixture mix_reactants->degas add_catalyst Add Pd Catalyst degas->add_catalyst reflux Heat to 80 °C for 12-16h add_catalyst->reflux workup1 Aqueous Workup & Extraction reflux->workup1 purify1 Column Chromatography workup1->purify1 dissolve_aldehyde Dissolve Aldehyde in Methanol purify1->dissolve_aldehyde cool Cool to 0 °C dissolve_aldehyde->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at Room Temp for 2-3h add_nabh4->stir quench Quench with Water stir->quench workup2 Aqueous Workup & Extraction quench->workup2 isolate Isolate Final Product workup2->isolate characterization Characterize Product (NMR, MS) isolate->characterization

Figure 2: Detailed experimental workflow for the synthesis of the target compound.

References

Application Notes and Protocols for Antimicrobial Assays of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2][3] The thiazole nucleus is a core structural component in various clinically used drugs and serves as a versatile scaffold for the design of novel therapeutic agents.[1][4] This document provides a generalized overview of the application of thiazole derivatives in antimicrobial assays, with a focus on standardized protocols for evaluating their efficacy. While specific data for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is not available in the reviewed literature, the methodologies and data presentation formats outlined here are applicable to the screening and evaluation of this and other novel thiazole-based compounds.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The antimicrobial efficacy of various thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables summarize representative data for different classes of thiazole compounds against a panel of bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Bacterial Strains

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Phenylthiazoles with Pyrimidine LinkerCompound with 1,2-diaminocyclohexane side chainStaphylococcus aureus (MRSA USA300)4--
Phenylthiazoles with Pyrimidine LinkerCompound with 1,2-diaminocyclohexane side chainClostridium difficile4--
2-Phenylacetamido-thiazolesDerivative 16Escherichia coli1.56 - 6.25--
2-Phenylacetamido-thiazolesDerivative 16Pseudomonas aeruginosa1.56 - 6.25--
2-Phenylacetamido-thiazolesDerivative 16Bacillus subtilis1.56 - 6.25--
2-Phenylacetamido-thiazolesDerivative 16Staphylococcus aureus1.56 - 6.25--
2,5-disubstituted thienyl-thiazolesAmino or 8-quinolinyl substituted derivativesStaphylococcus aureus6.25 - 12.5--
2,5-disubstituted thienyl-thiazolesAmino or 8-quinolinyl substituted derivativesEscherichia coli6.25 - 12.5--
2,5-disubstituted thienyl-thiazolesAmino or 8-quinolinyl substituted derivativesKlebsiella pneumoniae6.25 - 12.5--
2,5-disubstituted thienyl-thiazolesAmino or 8-quinolinyl substituted derivativesPseudomonas aeruginosa6.25 - 12.5--
Pyrazoline thiazole derivativesCompound 56Staphylococcus aureus8 - 16Ciprofloxacin0.5 - 4
Pyrazoline thiazole derivativesCompound 56Escherichia coli8 - 16Ciprofloxacin0.5 - 4
Pyrazoline thiazole derivativesCompound 56Pseudomonas aeruginosa8 - 16Ciprofloxacin0.5 - 4
Pyrazoline thiazole derivativesCompound 55Staphylococcus aureus16 - 32Ciprofloxacin0.5 - 4
Pyrazoline thiazole derivativesCompound 55Escherichia coli16 - 32Ciprofloxacin0.5 - 4
Pyrazoline thiazole derivativesCompound 55Pseudomonas aeruginosa16 - 32Ciprofloxacin0.5 - 4

Note: The specific structures of the derivatives are detailed in the cited literature.[5][6][7]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Fungal Strains

Compound ClassSpecific DerivativeFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Phenylthiazoles with Pyrimidine LinkerVarious new derivativesCandida albicans (fluconazole-resistant)4 - 16--
2,5-disubstituted thienyl-thiazolesAmino or 8-quinolinyl substituted derivativesAspergillus fumigatus6.25 - 12.5--
2,5-disubstituted thienyl-thiazolesAmino or 8-quinolinyl substituted derivativesAspergillus flavus6.25 - 12.5--
2,5-disubstituted thienyl-thiazolesAmino or 8-quinolinyl substituted derivativesPenicillium marneffei6.25 - 12.5--
2,5-disubstituted thienyl-thiazolesAmino or 8-quinolinyl substituted derivativesTrichophyton mentagrophytes6.25 - 12.5--
Pyrazoline thiazole derivativesCompounds 55 & 56Candida albicans32Fluconazole16

Note: The specific structures of the derivatives are detailed in the cited literature.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antimicrobial assay results. The following are generalized protocols for commonly used antimicrobial susceptibility tests.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., a thiazole derivative)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compound in the appropriate broth within the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted test compound.

  • Controls: Include a positive control (microorganism with a known effective antibiotic/antifungal) and a negative control (broth only to check for sterility).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Agar Disk Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test substance.

Materials:

  • Test compound

  • Filter paper disks (6 mm diameter)

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Petri dishes

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal disk)

  • Negative control (disk with solvent only)

  • Incubator

Procedure:

  • Plate Preparation: Pour molten agar into Petri dishes and allow it to solidify.

  • Inoculation: Uniformly spread the standardized microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plates.

  • Controls: Place a positive control disk and a negative control disk on the same plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate the general workflows for the described antimicrobial assays.

Broth Microdilution Workflow prep Prepare Serial Dilutions of Thiazole Compound mix Inoculate Microtiter Plate Wells prep->mix inoc Prepare Standardized Microbial Inoculum inoc->mix incubate Incubate at 37°C for 24h mix->incubate read Read and Record MIC Value incubate->read

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Disk Diffusion Workflow plate_prep Prepare Inoculated Agar Plates apply_disk Apply Disks to Agar Surface plate_prep->apply_disk disk_prep Impregnate Disks with Thiazole Compound disk_prep->apply_disk incubate Incubate at 37°C for 24h apply_disk->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the agar disk diffusion susceptibility test.

The provided protocols and data serve as a foundational guide for researchers initiating antimicrobial screening of novel thiazole derivatives. Adherence to standardized methodologies is essential for generating reliable and comparable data in the quest for new and effective antimicrobial agents.

References

Application Notes and Protocols for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Derivatives of thiazole are integral to numerous FDA-approved drugs and are actively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2] The unique structural features of the thiazole ring allow for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutics. These compounds can interact with various biological targets, including critical enzymes and signaling pathways involved in disease progression.[2] This document provides a comprehensive experimental design for the synthesis, characterization, and biological evaluation of the novel compound [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the thiazole ring, followed by functional group manipulations to yield the final product. A plausible synthetic strategy involves the Hantzsch thiazole synthesis to construct the core heterocyclic structure, followed by reduction of a carboxylic acid or ester functionality to the desired benzyl alcohol.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 3-formylbenzoic acid.

Step 1: Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

  • Reaction Setup: In a round-bottom flask, dissolve 3-(bromoacetyl)benzoic acid (1.0 eq) and thioacetamide (1.1 eq) in ethanol.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.

Step 2: Reduction to this compound

  • Esterification (Optional but recommended): Convert the benzoic acid derivative to its methyl or ethyl ester using standard methods (e.g., refluxing in methanol/ethanol with a catalytic amount of sulfuric acid) to improve solubility and reactivity for the subsequent reduction.

  • Reaction Setup: In a dry, nitrogen-purged three-necked flask, prepare a suspension of Lithium Aluminium Hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve the 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water and then a 15% aqueous solution of sodium hydroxide.[3]

  • Isolation and Purification: Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the methanol group, the methyl group on the thiazole ring, and the thiazole proton.

  • ¹³C NMR: The spectrum should display distinct signals for each carbon atom in the molecule, confirming the overall structure.

2. Mass Spectrometry (MS):

  • Utilize High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the compound, which should correspond to its calculated molecular formula (C₁₁H₁₁NOS).

3. High-Performance Liquid Chromatography (HPLC):

  • Assess the purity of the final compound using a reverse-phase HPLC method.[4][5]

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Column: A C18 stationary phase column.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • The purity is determined by the area percentage of the main peak.

Characterization Data Expected Results
¹H NMR Chemical shifts corresponding to aromatic, CH₂OH, CH₃, and thiazole protons.
¹³C NMR Signals for all 11 carbon atoms.
HRMS (m/z) [M+H]⁺ calculated for C₁₁H₁₁NOS.
HPLC Purity ≥95%

Biological Evaluation: Application Notes

Given the known pharmacological activities of thiazole derivatives, this compound will be screened for its potential anticancer and antimicrobial effects.

Anticancer Activity Screening

The initial assessment of anticancer potential will be conducted by evaluating the cytotoxicity of the compound against a panel of human cancer cell lines.

Protocol 3: In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Cell Line Tissue of Origin Compound Concentration Range (µM) Incubation Time (hours)
MCF-7Breast Adenocarcinoma0.1, 1, 10, 50, 10048
A549Lung Carcinoma0.1, 1, 10, 50, 10048
HepG2Hepatocellular Carcinoma0.1, 1, 10, 50, 10048
Antimicrobial Activity Screening

The compound's potential as an antimicrobial agent will be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Protocol 4: Broth Microdilution Assay

This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth within a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Microorganism Type Medium Incubation Temperature (°C)
Staphylococcus aureusGram-positive BacteriaMueller-Hinton Broth37
Escherichia coliGram-negative BacteriaMueller-Hinton Broth37
Candida albicansFungus (Yeast)RPMI-164035

Visualizations

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Hantzsch Synthesis Hantzsch Synthesis Reduction Reduction Hantzsch Synthesis->Reduction Thiazole-benzoic acid Purification Purification Reduction->Purification Crude Product Characterization Characterization Purification->Characterization Pure Compound Anticancer Screening Anticancer Screening Characterization->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Characterization->Antimicrobial Screening MTT Assay MTT Assay Anticancer Screening->MTT Assay MIC Determination MIC Determination Antimicrobial Screening->MIC Determination IC50 Values IC50 Values MTT Assay->IC50 Values MIC Values MIC Values MIC Determination->MIC Values

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR)->PI3K Thiazole Derivative [3-(2-Methyl-1,3-thiazol-4-yl) phenyl]methanol Thiazole Derivative->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by the thiazole derivative.

References

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: No Mechanism of Action Studies Currently Available in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific databases and publicly available literature, no specific mechanism of action studies, quantitative biological data, or detailed experimental protocols for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol were found.

This indicates that the specific biological activities and the molecular pathways through which this compound may exert its effects have not yet been characterized or published in peer-reviewed literature. While the broader class of thiazole-containing compounds has been the subject of extensive research, yielding a variety of biologically active molecules, data on this particular derivative remains elusive.

General Context: The Thiazole Moiety in Drug Discovery

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, known to be a key structural component in a wide array of therapeutic agents. Compounds containing a thiazole moiety have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Antimicrobial Activity: Thiazole derivatives have been investigated for their potential to combat bacterial and fungal infections.

  • Anticancer Activity: Numerous studies have explored the utility of thiazole-containing compounds as potential anti-neoplastic agents, with some demonstrating efficacy against various cancer cell lines.

  • Anti-inflammatory Activity: The thiazole nucleus is also found in compounds exhibiting anti-inflammatory properties.

  • Other Therapeutic Areas: Thiazole derivatives have also been explored for their potential in treating diabetes, neurodegenerative diseases, and other conditions.

The biological activity of thiazole-containing compounds is highly dependent on the nature and position of the substituents on the thiazole ring and any associated phenyl groups. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its target affinity, potency, and metabolic stability.

Future Directions

Given the absence of data for this compound, the following steps would be necessary to elucidate its potential mechanism of action:

  • Initial Biological Screening: The compound would first need to be screened against a diverse panel of biological targets, such as enzymes, receptors, and whole cells, to identify any potential bioactivity.

  • Hit-to-Lead Optimization: If promising activity is identified, medicinal chemistry efforts would be undertaken to synthesize analogs and establish a structure-activity relationship (SAR).

  • Target Identification and Validation: For compounds showing significant activity, further studies would be required to identify the specific molecular target(s). This could involve techniques such as affinity chromatography, genetic screening, or computational modeling.

  • In-depth Mechanism of Action Studies: Once a target is validated, detailed biochemical and cellular assays would be employed to unravel the precise mechanism by which the compound modulates the target's function and the downstream cellular consequences.

Conclusion

At present, there is a significant knowledge gap regarding the biological effects of this compound. The creation of detailed Application Notes and Protocols, as initially requested, is not feasible due to the lack of foundational research on this specific molecule. Further investigation is required to determine if this compound possesses any significant biological activity and to subsequently explore its mechanism of action. Researchers interested in this molecule would need to undertake de novo biological evaluation to pave the way for future mechanistic studies.

Application Notes and Protocols for In Vitro Studies of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vitro studies have been published for the exact compound [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The following application notes and protocols are based on published data for structurally related thiazole derivatives. This information is intended to serve as a starting point for experimental design, and optimization will be required.

Introduction

Thiazole-containing compounds are a prominent class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives of phenylthiazole have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. Structurally related compounds to this compound have exhibited cytotoxic effects against a range of human cancer cell lines. The proposed mechanism of action for some of these related compounds involves the induction of apoptosis through various cellular signaling pathways.

These application notes provide a general framework for the in vitro evaluation of this compound, with a focus on assessing its cytotoxic potential. The provided protocols are based on established methodologies for similar compounds and should be adapted and optimized for specific cell lines and experimental conditions.

Data Presentation: Cytotoxicity of Structurally Related Thiazole Derivatives

The following table summarizes the reported cytotoxic activities of various phenylthiazole derivatives in different human cancer cell lines. This data can be used as a reference for selecting an initial dosage range for in vitro studies of this compound.

Compound ClassCell Line(s)Effective Concentration Range / IC50Reference
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivativesSKNMC (Neuroblastoma), Hep-G2 (Hepatocarcinoma), MCF-7 (Breast cancer)0.1–25 µM[1]
Thiazole-amino acid hybrid derivativesA549 (Lung cancer), HeLa (Cervical cancer), MCF-7 (Breast cancer)IC50 values ranging from 3.68 to 8.51 µM[2]
3-Nitrophenylthiazolyl derivativeMDA-MB-231 (Breast cancer)IC50 = 1.21 µM[3]
4-Chlorophenylthiazolyl derivativeMDA-MB-231 (Breast cancer)IC50 = 3.52 µM[3]
Phthalimide-bearing thiazole derivativeMCF-7 (Breast cancer)IC50 = 0.2 µM[4]
4-MethylthiazoleK562 (Chronic Myeloid Leukemia)162 µM and 230 µM[5]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using the MTT Assay

This protocol describes a common method for determining the effect of a compound on cell viability by measuring the metabolic activity of cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7][8]

Materials:

  • This compound (or test compound)

  • Selected human cancer cell line(s) (e.g., MCF-7, A549, Hep-G2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualizations

Signaling Pathway Diagram

Based on the reported mechanisms of action for similar thiazole derivatives, a plausible signaling pathway for this compound-induced cytotoxicity could involve the intrinsic apoptosis pathway. Some studies on related compounds suggest the involvement of caspase-3 activation and mitochondrial-mediated apoptosis.[4][5]

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Compound This compound Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Cleavage Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound Dilutions Incubate_24h->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researcher,

Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no publicly available information regarding the specific cell culture applications, mechanism of action, or in vitro studies for the compound [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol .

While the search did not yield data for this specific molecule, the broader class of thiazole-containing compounds has demonstrated a wide range of biological activities in numerous cell-based assays. This suggests that this compound could be a candidate for screening in various cell culture models to explore its potential therapeutic effects.

This document provides a generalized framework based on the activities of structurally related thiazole derivatives, which can serve as a starting point for designing and conducting cell culture experiments with this compound.

General Application Notes for Thiazole Derivatives

Thiazole derivatives are a prominent class of heterocyclic compounds that have been extensively investigated for their therapeutic potential. In cell culture applications, these compounds have shown promise in several key areas:

  • Anticancer Activity: Many thiazole-containing molecules exhibit potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. Mechanisms of action for related compounds include the inhibition of protein kinases such as Cyclin-Dependent Kinase 1 (CDK1), induction of apoptosis, and interference with other critical signaling pathways involved in cancer cell growth and survival.

  • Antimicrobial and Antiviral Activity: The thiazole ring is a core component of several antimicrobial and antiviral agents. In cell culture, these compounds are evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi or to prevent viral replication in infected host cells.

  • Enzyme Inhibition: Certain thiazole derivatives have been identified as inhibitors of specific enzymes, such as histone deacetylases (HDAC) and carbonic anhydrases. Cell-based assays are crucial for determining the potency and selectivity of these inhibitory activities in a biological context.

Given the lack of specific data for this compound, initial cell culture studies should focus on broad viability and cytotoxicity screening across a panel of relevant cell lines to identify any potential biological activity.

Experimental Protocols (General Framework)

The following are generalized protocols that can be adapted for the initial screening and characterization of this compound in a cell culture setting.

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the effect of the compound on the viability and proliferation of cancer or other cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.

Materials:

  • This compound

  • Selected cell lines (e.g., a panel of cancer cell lines and a normal cell line for comparison)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Workflow for Cell Viability Assay

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay cluster_3 Data Analysis prep_cells Seed Cells in 96-well Plate treat Treat Cells with Compound prep_cells->treat prep_compound Prepare Compound Dilutions prep_compound->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve Dissolve Formazan in DMSO incubate_mtt->dissolve read Read Absorbance at 570nm dissolve->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Apoptosis Assay by Flow Cytometry

Should the initial screening indicate cytotoxic activity, this protocol can be used to determine if the compound induces apoptosis (programmed cell death).

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration (determined from Protocol 1) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Logical Flow for Apoptosis Determination

G start Cytotoxicity Observed? apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) start->apoptosis_assay Yes no_further_action Explore Other Mechanisms start->no_further_action No analyze_apoptosis Analyze Apoptosis Data apoptosis_assay->analyze_apoptosis

Caption: Decision-making process for investigating apoptosis.

Data Presentation

As no quantitative data for this compound is available, the following table is a template that can be used to summarize screening results once they are generated.

Table 1: Template for Summarizing Cytotoxicity Data (IC50 in µM)

Cell LineCancer TypeIC50 (µM) after 48h
Example: MCF-7Breast AdenocarcinomaData to be generated
Example: A549Lung CarcinomaData to be generated
Example: HCT116Colon CarcinomaData to be generated
Example: HEK293Normal Human KidneyData to be generated

Potential Signaling Pathways to Investigate

Based on the activities of related thiazole compounds, should this compound show anticancer activity, the following signaling pathways could be investigated.

Potential Anticancer Signaling Pathway Inhibition

G Compound This compound Kinase Protein Kinases (e.g., CDK1) Compound->Kinase Inhibits HDAC Histone Deacetylases Compound->HDAC Inhibits CarbonicAnhydrase Carbonic Anhydrases Compound->CarbonicAnhydrase Inhibits CellCycle Cell Cycle Progression Kinase->CellCycle Regulates GeneExpression Gene Expression HDAC->GeneExpression Regulates pH_Regulation pH Homeostasis CarbonicAnhydrase->pH_Regulation Regulates Apoptosis Apoptosis CellCycle->Apoptosis Can trigger

Caption: Potential molecular targets for thiazole derivatives.

Application Notes and Protocols for the Derivatization of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxyl group of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The primary methods covered are esterification and etherification, which are common and versatile strategies for modifying the properties of a parent molecule in drug discovery and development.

Introduction

This compound is a heterocyclic compound with a reactive primary alcohol functional group. Derivatization of this hydroxyl moiety can be a crucial step in modulating the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacokinetic and pharmacodynamic profile. This document outlines established chemical methods for synthesizing ester and ether derivatives of this compound, complete with detailed protocols, quantitative data from analogous reactions, and visual representations of the experimental workflows.

Derivatization Strategies

The primary alcohol of this compound can be readily converted into an ester or an ether. The choice of derivatization strategy will depend on the desired properties of the final compound.

  • Esterification: Introduces an acyl group, which can serve as a prodrug moiety or modulate receptor binding. Common methods include the Steglich and Fischer-Speier esterifications.

  • Etherification: Introduces an alkyl or aryl group, which can increase lipophilicity and alter metabolic pathways. Common methods include the Williamson ether synthesis, the Mitsunobu reaction, and iron-catalyzed etherification.

Esterification Methods

Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).[1][2][3] This method is particularly suitable for substrates that are sensitive to acidic conditions.[1][3]

Coupling AgentBase/CatalystCarboxylic AcidSolventTemp. (°C)Time (h)Yield (%)Reference
DCCDMAP(E)-Cinnamic AcidCH2Cl2RT2476[1]
EDCDMAP(E)-Cinnamic AcidAcetonitrile401>95[4]
EDCDMAPDecanoic AcidAcetonitrileRT24>95[4]
DCCDMAPMonoethyl fumarateCH2Cl2RT393[5]

This protocol is adapted for the esterification of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the carboxylic acid (1.1 eq).

  • Dissolve the starting materials in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC or EDC (1.2 eq) in anhydrous DCM.

  • Slowly add the carbodiimide solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start This compound + Carboxylic Acid in DCM Add_DMAP Add DMAP Start->Add_DMAP Add_Carbodiimide Add DCC or EDC at 0°C Add_DMAP->Add_Carbodiimide Stir Stir at RT for 12-24h Add_Carbodiimide->Stir Filter Filter DCU (if DCC used) Stir->Filter Wash Wash with NaHCO3 and Brine Filter->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Ester Ester Derivative Purify->Ester

Caption: Workflow for the Steglich esterification.

Etherification Methods

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[6][7][8]

| Base | Alkyl Halide | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | NaH | Benzyl bromide | THF | RT | - | 98 |[9] | | NaH | Ethyl iodide | DMF | RT | 12 | 85-95 |[10] | | NaH | Methyl iodide | DMF | RT | 12 | 85-95 |[10] | | Ag2O | Benzyl bromide | DMF | RT | 48 | 80 |[11] |

This protocol is adapted for the etherification of this compound with a generic alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq).

  • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF or DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired ether.

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start NaH in Anhydrous Solvent Add_Alcohol Add this compound at 0°C Start->Add_Alcohol Add_Halide Add Alkyl Halide Add_Alcohol->Add_Halide Stir Stir at RT for 12-24h Add_Halide->Stir Quench Quench with NH4Cl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Ether Ether Derivative Purify->Ether

Caption: Workflow for the Williamson ether synthesis.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[12][13] It utilizes a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[12]

PhosphineAzodicarboxylateNucleophile (Phenol)SolventTemp. (°C)Time (h)Yield (%)Reference
PPh3DEADPhenolTHFRT-60-90[14]
PPh3DIAD(S)-Ethyl lactateTHFReflux2488[9]
PMe3TMAD3-Bromo-2-nitrophenolTolueneRT-60[15]

This protocol is adapted for the reaction of this compound with a phenolic nucleophile.

Materials:

  • This compound

  • Phenol derivative (1.1 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the phenol derivative (1.1 eq), and PPh3 (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography to separate the desired ether from triphenylphosphine oxide and the reduced azodicarboxylate.

Iron-Catalyzed Etherification

Iron-catalyzed etherification provides an eco-friendly and cost-effective alternative for the synthesis of ethers from benzylic alcohols.[16][17][18]

Iron CatalystLigand/AdditiveAlcohol 2SolventTemp. (°C)Time (h)Yield (%)Reference
FeCl3·6H2O (5 mol%)NoneSelf-condensationPropylene Carbonate70-12014-4853-91[16]
FeCl2·4H2O (10 mol%)Pyridine bis-thiazolineVarious primary alcoholsPropylene Carbonate10024-4852-89[16]
Fe(OTf)3 (5 mol%)NH4ClVarious primary alcoholsDCM452-1280-95[19]

This protocol is adapted for the reaction of this compound with a primary alcohol.

Materials:

  • This compound

  • Primary alcohol (e.g., ethanol, propanol) (1.2 eq)

  • FeCl2·4H2O (10 mol%)

  • Pyridine bis-thiazoline ligand (12 mol%)

  • Propylene carbonate

  • Petroleum ether

Procedure:

  • In a pressure tube, sequentially add FeCl2·4H2O (10 mol%) and the pyridine bis-thiazoline ligand (12 mol%) in propylene carbonate.

  • Stir the mixture for 1 hour at room temperature.

  • Add this compound (1.0 eq) and the primary alcohol (1.2 eq).

  • Seal the tube and stir the reaction mixture at 100 °C for 24-48 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and extract with petroleum ether.

  • Separate the layers (centrifugation may be required).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The derivatization of this compound via esterification and etherification can be achieved through several reliable and high-yielding methods. The choice of method will depend on the specific requirements of the target molecule, including steric and electronic factors, as well as the desired scale of the reaction and environmental considerations. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in the synthesis and optimization of novel derivatives for drug discovery and development.

References

Application Notes and Protocols for the Analysis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established analytical techniques applicable to the characterization and quantification of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The methodologies detailed below are founded on established practices for the analysis of thiazole-containing aromatic compounds and can be adapted for various research and drug development applications, including purity assessment, stability studies, and pharmacokinetic analysis.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the separation, identification, and quantification of small organic molecules like this compound. The inherent UV absorbance of the aromatic and thiazole rings allows for sensitive detection.

Data Presentation: HPLC-UV Method Parameters

A proposed HPLC-UV method for the analysis of this compound is summarized in the table below. These parameters are based on methods developed for similar thiazole derivatives and may require optimization for specific applications.[1][2][3]

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Isocratic: 70:30 (v/v) Methanol:Water[2]
Gradient: Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C
Injection Volume 10 µL
UV Detection 238 nm[2]
Standard Concentration 10 - 100 µg/mL
Diluent Mobile Phase
Experimental Protocol: HPLC-UV Analysis

Objective: To quantify the purity of a this compound sample.

Materials:

  • This compound reference standard

  • Sample of this compound for analysis

  • HPLC-grade Methanol

  • HPLC-grade Water

  • HPLC-grade Formic Acid (for MS-compatible method)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • For the isocratic method, mix 700 mL of methanol with 300 mL of water.[2]

    • For the gradient method, prepare two solutions: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve the standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the analysis sample.

    • Dissolve the sample in the mobile phase in a 100 mL volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

    • Inject the sample solution.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Plot a calibration curve of peak area versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample solution using the calibration curve.

    • Calculate the purity of the sample.

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow prep_mobile Mobile Phase Preparation hplc_system HPLC System (Pump, Injector, Column, Detector) prep_mobile->hplc_system prep_std Standard Solution Preparation prep_std->hplc_system prep_sample Sample Solution Preparation prep_sample->hplc_system data_acq Data Acquisition (Chromatogram) hplc_system->data_acq data_an Data Analysis (Integration & Quantification) data_acq->data_an report Report Generation data_an->report

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the identification of impurities and degradation products, as well as for quantitative analysis in complex matrices.

Data Presentation: LC-MS Method Parameters

The following table outlines proposed starting conditions for the LC-MS analysis of this compound.

ParameterRecommended Conditions
Chromatography
Column C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 50 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Experimental Protocol: LC-MS Analysis

Objective: To identify and characterize this compound and its potential impurities.

Materials:

  • Sample of this compound

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid

  • Standard laboratory glassware and equipment

Procedure:

  • Mobile Phase and Sample Preparation: Prepare mobile phases and sample solutions as described in the HPLC-UV protocol, using LC-MS grade solvents and reagents.

  • LC-MS System Setup:

    • Set up the LC and MS parameters as detailed in the table above.

    • Perform a system suitability test to ensure proper performance.

  • Analysis:

    • Inject the sample solution into the LC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra for all detected peaks.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its expected mass-to-charge ratio (m/z). The protonated molecule [M+H]⁺ would be expected.

    • Analyze the mass spectra of other peaks to identify potential impurities or degradation products.

    • Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.[4]

Visualization: Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of the protonated molecule is proposed to proceed through characteristic losses of small neutral molecules and cleavage of the thiazole ring.

Fragmentation_Pathway parent [M+H]⁺ This compound frag1 Loss of H₂O parent->frag1 - H₂O frag2 Thiazole Ring Cleavage parent->frag2 ion1 [M+H - H₂O]⁺ frag1->ion1 ion2 Phenyl-containing fragment frag2->ion2 ion3 Methyl-thiazole fragment frag2->ion3 frag3 Loss of CH₃CN ion1->frag3 - CH₃CN

Caption: Proposed MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and structure of this compound.

Data Presentation: Expected NMR Chemical Shifts

The following table provides an estimation of the expected chemical shifts (δ) in ppm for the key protons and carbons of the target molecule, based on data from analogous structures.[5][6] The solvent used is typically CDCl₃ or DMSO-d₆.

¹H NMR Expected δ (ppm) ¹³C NMR Expected δ (ppm)
Thiazole-H~7.0-7.5Thiazole-C (C-S)~150-160
Phenyl-H~7.2-7.8Thiazole-C (C-N)~140-150
CH₂OH~4.7Thiazole-CH~115-125
OHVariablePhenyl-C~125-140
CH₃~2.7CH₂OH~60-65
CH₃~18-25
Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of a synthesized batch of this compound.

Materials:

  • ~5-10 mg of purified this compound

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer according to standard procedures.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Assign the chemical shifts to the corresponding atoms in the molecule.

    • Compare the observed spectra with the expected chemical shifts and coupling patterns.

Visualization: Logical Relationship of Spectroscopic Data

Spectro_Logic structure Proposed Structure This compound hplc HPLC-UV (Purity, Rt) structure->hplc lcms LC-MS (Molecular Weight) structure->lcms nmr NMR (Connectivity) structure->nmr confirmation Structural Confirmation hplc->confirmation lcms->confirmation nmr->confirmation

Caption: Logic for structural confirmation.

References

Application Notes and Protocols for High-Throughput Screening of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, hereafter referred to as Compound X, has been identified as a candidate for high-throughput screening (HTS) to explore its therapeutic potential. This document provides detailed protocols for a primary HTS assay using a cell-based Nuclear Factor-kappa B (NF-κB) reporter system and a secondary confirmatory assay to assess cell viability.

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[4] Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders, making it a key target for drug discovery.[4] This application note outlines a robust HTS campaign to identify potential modulators of the NF-κB pathway from a small molecule library, using Compound X as a representative test article.

Hypothetical Signaling Pathway for Compound X

The following diagram illustrates the canonical NF-κB signaling pathway. It is hypothesized that Compound X may act as an inhibitor at one of the key nodes of this pathway (e.g., IKK complex), preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB. This inhibition would lead to a decrease in the expression of an NF-κB-driven reporter gene.

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA NF-κB Response Element NFkB_nuc->DNA Binds Luciferase Luciferase Gene Expression DNA->Luciferase CompoundX Compound X (Hypothesized Inhibitor) CompoundX->IKK Inhibits

Figure 1. Hypothesized inhibition of the NF-κB signaling pathway by Compound X.

Primary High-Throughput Screen: NF-κB Reporter Assay

This assay is designed to quantitatively measure the inhibition of the NF-κB signaling pathway in a human cell line.

Assay Principle

The assay utilizes a stable CHO-K1 cell line containing a firefly luciferase gene under the control of four copies of the NF-κB response element.[5] When the pathway is activated by a stimulant such as Tumor Necrosis Factor-alpha (TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase.[6] An inhibitor of the pathway will prevent this, leading to a decrease in the luminescent signal. The simple "add-mix-measure" format is ideal for HTS.[7]

Experimental Workflow

The general workflow for the primary HTS is depicted below.

HTS_Workflow start Start plate_cells Seed NF-κB Reporter Cells in 384-well plates start->plate_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) plate_cells->incubate1 add_compounds Add Compound X and Library Compounds incubate1->add_compounds add_stimulant Add TNF-α Stimulant add_compounds->add_stimulant incubate2 Incubate for 6 hours (37°C, 5% CO2) add_stimulant->incubate2 add_reagent Add Luciferase Detection Reagent incubate2->add_reagent incubate3 Incubate for 10 minutes (Room Temperature) add_reagent->incubate3 read_plate Measure Luminescence (Plate Reader) incubate3->read_plate analyze Data Analysis: Normalization, Hit Identification read_plate->analyze end End analyze->end

Figure 2. Workflow for the primary NF-κB reporter HTS assay.

Protocol: NF-κB Reporter Assay

  • Cell Plating:

    • Culture NF-κB Reporter (Luc)-CHO-K1 cells in Ham's F-12 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.[5]

    • Dispense 25 µL of cell suspension (10,000 cells/well) into 384-well white, solid-bottom assay plates.

    • Incubate plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a serial dilution of Compound X and library compounds in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.

    • Using an automated liquid handler, transfer 125 nL of compound solution to the assay plates.

    • Include positive controls (e.g., a known NF-κB inhibitor) and negative controls (DMSO vehicle).

  • Stimulation and Incubation:

    • Prepare a solution of TNF-α in assay medium at a concentration that yields 80% of the maximal response (EC80).

    • Add 5 µL of the TNF-α solution to all wells except for the unstimulated controls.

    • Incubate the plates for 6 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase detection reagent to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Measure luminescence using a plate reader.

Data Presentation: Primary Screen

The quality of the HTS assay is determined by calculating the Z'-factor from the control wells. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Table 1: Sample Data for Z'-Factor Calculation

Control Type Raw Luminescence (RLU) - Well 1 Raw Luminescence (RLU) - Well 2 ... Average Std. Dev.
Positive Control (Max Signal) 850,234 875,432 ... 860,543 15,321

| Negative Control (Min Signal) | 45,678 | 48,912 | ... | 47,150 | 2,105 |

Z' = 1 - (3 * (StdDev_pos + StdDev_neg)) / |Avg_pos - Avg_neg| = 0.78

Table 2: Hypothetical Primary HTS Results for Selected Compounds

Compound ID Concentration (µM) % Inhibition Hit Status
Compound X 10 85.2 Hit
Library Cmpd 117 10 5.6 No Hit
Library Cmpd 254 10 92.1 Hit
Library Cmpd 301 10 45.3 No Hit

| Positive Control | 1 | 98.5 | - |

Secondary Assay: Cell Viability/Cytotoxicity Screen

This assay is performed on the "hits" identified from the primary screen to rule out false positives due to cytotoxicity.

Assay Principle

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[9] A decrease in luminescence is proportional to the level of cytotoxicity. The "add-mix-measure" format is straightforward and rapid.[10]

Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating:

    • Seed CHO-K1 cells in 384-well white, solid-bottom plates at a density of 10,000 cells/well in 25 µL of culture medium.

    • Incubate plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a dose-response curve for the "hit" compounds (including Compound X) identified in the primary screen.

    • Transfer 125 nL of each compound concentration to the assay plates.

    • Incubate for the same duration as the primary assay (6 hours) at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[10]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Incubate at room temperature for 10 minutes to stabilize the signal.[8]

    • Measure luminescence with a plate reader.

Data Presentation: Secondary Screen and Hit Confirmation

The data from the dose-response experiments are used to generate IC50 values for both NF-κB inhibition and cytotoxicity. A desirable hit compound will show potent inhibition of the NF-κB pathway with minimal cytotoxicity.

Table 3: Confirmed Hit Profile for Compound X

Assay Endpoint IC50 (µM)
NF-κB Reporter Assay Pathway Inhibition 1.2

| CellTiter-Glo® Assay | Cytotoxicity | > 50 |

The described HTS protocols provide a robust framework for identifying and characterizing novel inhibitors of the NF-κB signaling pathway. The primary reporter assay is highly amenable to automation and large-scale screening.[9] The secondary cytotoxicity assay is crucial for eliminating false positives and confirming the specific activity of hit compounds like Compound X. This tiered screening approach allows for the efficient identification of promising lead candidates for further drug development.

References

Troubleshooting & Optimization

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound in solution?

A1: Based on the chemical structure, which contains a thiazole ring and a benzylic alcohol moiety, this compound may be susceptible to several degradation pathways in solution. Key areas of concern include:

  • Oxidative Degradation: The benzylic alcohol is a primary site for oxidation, potentially leading to the formation of the corresponding aldehyde or carboxylic acid. The thiazole ring itself can also be susceptible to oxidation.

  • Hydrolytic Degradation: Thiazole-containing compounds can be prone to hydrolysis, particularly under strongly acidic or alkaline conditions, which may lead to ring cleavage.

  • Photodegradation: Aromatic and heterocyclic compounds, including thiazoles, can be sensitive to light. Photo-oxidation is a potential degradation pathway, especially for thiazole compounds with aryl substituents.[1]

Q2: What are the typical signs of degradation for this compound in my solution?

A2: Degradation of this compound can manifest in several ways:

  • Visual Changes: A change in the color or clarity of the solution (e.g., turning yellow or becoming cloudy) can indicate the formation of degradation products.

  • Chromatographic Changes: When analyzing your sample by techniques like HPLC, you may observe a decrease in the peak area of the parent compound, the appearance of new peaks corresponding to degradation products, and a shift in the retention time of the main peak.

  • Inconsistent Experimental Results: Variability in bioassay results or analytical measurements from the same stock solution over time can be a strong indicator of compound instability.

Q3: How can I prepare and store my stock solutions of this compound to minimize degradation?

A3: To enhance the stability of your solutions, consider the following best practices:

  • Solvent Selection: Use high-purity, degassed solvents. For initial studies, consider solvents like DMSO or ethanol. The choice of solvent can influence stability, and it is advisable to perform preliminary stability assessments in your chosen vehicle.

  • pH Control: If using aqueous buffers, maintain a pH close to neutral (pH 6-8), as strongly acidic or basic conditions can accelerate hydrolysis.

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions. Prepare aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.

Troubleshooting Guides

Issue 1: Rapid loss of compound potency or concentration in solution.

This is a common problem that can arise from several factors. The following troubleshooting workflow can help identify the root cause.

start Start: Inconsistent results or loss of compound check_storage Review solution preparation and storage conditions (Temp, Light, Headspace) start->check_storage improper_storage Improper Storage Conditions check_storage->improper_storage Identified issue? perform_ss Perform short-term stability study (e.g., 24h at RT vs. 4°C) check_storage->perform_ss No obvious issue correct_storage Action: Prepare fresh solution under optimal conditions (Low temp, protect from light, inert gas) improper_storage->correct_storage correct_storage->perform_ss stable Solution is stable under tested conditions perform_ss->stable Stable unstable Solution is unstable perform_ss->unstable Unstable forced_degradation Conduct forced degradation studies (Acid, Base, Oxidation, Light, Heat) unstable->forced_degradation identify_pathway Identify primary degradation pathway(s) forced_degradation->identify_pathway mitigate Mitigate specific degradation (e.g., add antioxidant, adjust pH, change solvent) identify_pathway->mitigate end End: Stable formulation achieved mitigate->end

Caption: Troubleshooting workflow for addressing compound instability in solution.

Issue 2: Appearance of unknown peaks in my chromatogram.

The presence of new peaks in your analytical run is a direct indication of degradation or impurity.

Observation Potential Cause Recommended Action
New peak with a shorter retention time (more polar)Oxidation: The benzylic alcohol may have been oxidized to a more polar aldehyde or carboxylic acid.Perform a forced oxidation study (e.g., with a low concentration of H₂O₂) to see if the unknown peak intensity increases. If so, consider adding an antioxidant to your formulation or storing under an inert atmosphere.
New peak with a significantly different UV spectrumRing Cleavage: Acidic or basic hydrolysis may have occurred, leading to the opening of the thiazole ring.Conduct forced hydrolysis studies at low and high pH to confirm. Adjust the pH of your stock solution to be near neutral.
Multiple new peaks appearing after light exposurePhotodegradation: The compound is likely light-sensitive.Compare a sample exposed to light with a sample kept in the dark. All solutions should be prepared and stored with protection from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify the potential degradation pathways of a drug substance.[2] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To determine the intrinsic stability of this compound and identify its degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.

    • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC-UV method.

Expected Outcomes:

The table below summarizes hypothetical outcomes based on the known reactivity of similar chemical structures. Actual results may vary.

Stress Condition Typical Degradation (%) Potential Major Degradants
0.1 M HCl, 60°C5 - 15%Thiazole ring hydrolysis products
0.1 M NaOH, 60°C10 - 25%Thiazole ring hydrolysis products
3% H₂O₂, RT15 - 40%[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]benzaldehyde
Heat (105°C, solid)< 5%Minor oxidative and fragmentation products
Light Exposure5 - 20%Photo-oxidation products, potential dimers
Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. For example:

    • Start with 85% Water / 15% Acetonitrile.

    • Ramp to 15% Water / 85% Acetonitrile over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 240-260 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the forced degradation samples to ensure that the main peak is free from co-eluting degradants.

Signaling Pathways and Experimental Workflows

While a specific signaling pathway for this compound is not defined here, the following diagram illustrates a typical workflow for assessing the stability of a new chemical entity (NCE) in a drug discovery setting.

start New Chemical Entity (NCE) Synthesized solubility Determine Solubility (Aqueous & Organic Solvents) start->solubility prelim_stability Preliminary Stability Assessment (Solution at RT and 4°C for 48h) solubility->prelim_stability dev_hplc Develop Stability-Indicating HPLC Method prelim_stability->dev_hplc forced_deg Conduct Forced Degradation Studies dev_hplc->forced_deg identify_deg Identify Degradation Products (LC-MS/MS, NMR) forced_deg->identify_deg assess_risk Assess Stability Risk (Identify critical stability liabilities) identify_deg->assess_risk formulation Develop Stable Formulation (e.g., pH adjustment, excipients, lyophilization) assess_risk->formulation formal_stability Formal Stability Studies (ICH Conditions) formulation->formal_stability end Stable Product for Further Development formal_stability->end

Caption: General experimental workflow for stability assessment of a new chemical entity.

References

Technical Support Center: Synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and efficient synthetic pathway involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the 2-methyl-4-phenylthiazole core by reacting an appropriate α-halo ketone with thioacetamide. For this specific target molecule, the starting material would be methyl 3-(2-bromoacetyl)benzoate.

  • Reduction: Reduction of the ester group to a primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Q2: I am seeing an unexpected peak in my NMR that suggests the presence of a methylthioether. What could be the cause?

During the Hantzsch thiazole synthesis, the formation of methylthioether side products can occur, although it is generally a minor pathway.[1] This side reaction may be more prevalent under certain reaction conditions. To minimize this, ensure accurate stoichiometry of your reactants and monitor the reaction temperature closely.

Q3: My reduction of the methyl ester to the alcohol is incomplete. What are the potential reasons?

Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: LiAlH₄ is highly reactive and can be quenched by moisture. Ensure you are using a sufficient excess of the reagent under strictly anhydrous conditions.

  • Low Reaction Temperature: While the reaction is typically exothermic, maintaining an appropriate temperature is crucial for it to go to completion.

  • Poor Quality Reagent: The LiAlH₄ may have degraded. It is advisable to use a freshly opened bottle or a previously opened one that has been stored correctly.

Q4: What are the primary side products to expect during the LiAlH₄ reduction step?

The most common side product is methanol, which is formed from the methyl ester group during the reduction.[2] Additionally, if the reaction is not carried out to completion, you may have unreacted starting material (the methyl ester) or the intermediate aldehyde present in your crude product.

Q5: How can I best purify the final product, this compound?

Standard purification techniques such as column chromatography are typically effective for removing the side products from both the Hantzsch synthesis and the reduction step. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. Additionally, purification of benzyl alcohol derivatives can sometimes be achieved by distillation or recrystallization, depending on the physical properties of the compound and its impurities.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in Hantzsch thiazole synthesis - Incomplete reaction. - Side reactions.[1] - Instability of the α-halo ketone.- Increase reaction time or temperature. - Use a slight excess of the thioamide.[4] - Use the α-halo ketone immediately after its preparation.
Multiple spots on TLC after Hantzsch synthesis - Presence of starting materials. - Formation of side products like methylthioethers.[1]- Monitor the reaction by TLC until the starting material is consumed. - Purify the crude product by column chromatography.
Incomplete reduction of the ester - Deactivated LiAlH₄. - Insufficient amount of LiAlH₄. - Presence of moisture in the reaction.- Use fresh or properly stored LiAlH₄. - Use a larger excess of LiAlH₄ (typically 2-3 equivalents). - Ensure all glassware is oven-dried and the solvent is anhydrous.
Formation of an aldehyde intermediate - Insufficient reaction time or temperature for the reduction.- Allow the reaction to stir for a longer period or gently warm it.
Difficulty in isolating the final product - Product is highly soluble in the aqueous phase during workup.- Perform multiple extractions with an organic solvent. - Saturate the aqueous layer with brine to decrease the solubility of the product.

Data Presentation

Table 1: Representative Yields for Key Reaction Steps

Reaction Step Product Typical Yield (%) Key Side Products
Hantzsch Thiazole SynthesisMethyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate85-95%Methylthioether derivatives[1]
LiAlH₄ ReductionThis compound90-98%Methanol, [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]benzaldehyde (intermediate)

Note: Yields are based on analogous reactions reported in the literature and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

  • To a solution of methyl 3-(2-bromoacetyl)benzoate (1.0 eq) in ethanol, add thioacetamide (1.1 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Protocol 2: Synthesis of this compound

  • To a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Reduction start_A Methyl 3-(2-bromoacetyl)benzoate product_1 Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate start_A->product_1 Reflux in Ethanol start_B Thioacetamide start_B->product_1 product_2 This compound product_1->product_2 0 °C to RT reductant LiAlH4, THF reductant->product_2

Caption: Synthetic pathway for this compound.

Side_Product_Formation cluster_hantzsch Hantzsch Synthesis Side Products cluster_reduction Reduction Side Products main_hantzsch Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate side_hantzsch Methylthioether Side Product start_materials_h Methyl 3-(2-bromoacetyl)benzoate + Thioacetamide start_materials_h->main_hantzsch Main Reaction start_materials_h->side_hantzsch Side Reaction main_reduction This compound side_reduction_1 Unreacted Starting Ester side_reduction_2 Aldehyde Intermediate start_material_r Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate start_material_r->main_reduction Complete Reduction start_material_r->side_reduction_1 Incomplete Reaction start_material_r->side_reduction_2 Partial Reduction

Caption: Potential side product formation pathways.

Troubleshooting_Workflow start Low Yield or Impure Product check_step Identify Reaction Step: Hantzsch or Reduction? start->check_step hantzsch_issues Hantzsch Synthesis Issues check_step->hantzsch_issues Hantzsch reduction_issues Reduction Issues check_step->reduction_issues Reduction hantzsch_sol_1 Check Reactant Purity & Stoichiometry hantzsch_issues->hantzsch_sol_1 hantzsch_sol_2 Optimize Reaction Time & Temperature hantzsch_issues->hantzsch_sol_2 hantzsch_sol_3 Purify via Column Chromatography hantzsch_issues->hantzsch_sol_3 reduction_sol_1 Use Anhydrous Conditions & Fresh LiAlH4 reduction_issues->reduction_sol_1 reduction_sol_2 Increase Equivalents of LiAlH4 reduction_issues->reduction_sol_2 reduction_sol_3 Ensure Complete Quenching & Efficient Extraction reduction_issues->reduction_sol_3

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Experimental Workflow Overview

The synthesis of this compound can be strategically approached in a two-step process. The initial step involves the formation of the 2-methylthiazole core through the well-established Hantzsch thiazole synthesis. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the functionalized phenyl group.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling Thioacetamide Thioacetamide Hantzsch_Rxn Cyclocondensation Thioacetamide->Hantzsch_Rxn alpha_haloketone α-Haloketone (e.g., 1-bromo-2-butanone) alpha_haloketone->Hantzsch_Rxn Thiazole_Intermediate 4-Bromo-2-methylthiazole Hantzsch_Rxn->Thiazole_Intermediate Suzuki_Rxn Pd-catalyzed Cross-Coupling Thiazole_Intermediate->Suzuki_Rxn Coupling Partner Boronic_Acid (3-(Hydroxymethyl)phenyl)boronic acid Boronic_Acid->Suzuki_Rxn Final_Product This compound Suzuki_Rxn->Final_Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis.

Hantzsch Thiazole Synthesis of 4-Bromo-2-methylthiazole

Q1: My Hantzsch thiazole synthesis is resulting in a low yield of 4-bromo-2-methylthiazole. What are the likely causes?

A1: Low yields in Hantzsch thiazole synthesis can often be attributed to several factors:

  • Reagent Quality: Ensure the α-haloketone (e.g., 1-bromo-2-butanone) is fresh and has not decomposed. Similarly, the purity of the thioacetamide is crucial.

  • Reaction Conditions: The reaction is typically heated.[1] Inadequate temperature control can lead to side reactions or incomplete conversion. The choice of solvent, often ethanol or methanol, can also influence the reaction rate and yield.[2]

  • Side Reactions: The primary side reaction is often the formation of byproducts from self-condensation of the α-haloketone or decomposition of the thioacetamide under harsh conditions.

  • Work-up Procedure: The thiazole product might be lost during the work-up and purification steps. Ensure proper pH adjustment during extraction, as thiazoles can be basic and form soluble salts.[1]

Q2: I am observing multiple spots on my TLC plate after the Hantzsch reaction, apart from the starting materials and the desired product. What could these be?

A2: The formation of multiple byproducts is a common issue. These could include:

  • Over-alkylation: The product thiazole can sometimes react further with the α-haloketone, although this is less common for 2,4-disubstituted thiazoles.

  • Polymerization: Under strongly acidic or basic conditions, the starting materials or the product might polymerize.

  • Hydrolysis: If water is present in the reaction mixture, the α-haloketone can hydrolyze back to the corresponding ketone.

To mitigate these issues, it is advisable to carefully control the reaction temperature and stoichiometry of the reactants. Using a slight excess of the thioamide can sometimes improve the yield of the desired product.[1]

Suzuki-Miyaura Cross-Coupling Reaction

Q1: The Suzuki-Miyaura coupling between 4-bromo-2-methylthiazole and (3-(hydroxymethyl)phenyl)boronic acid is not proceeding, or the conversion is very low. What should I check first?

A1: For a sluggish or failed Suzuki-Miyaura reaction, a systematic check of the following is recommended:

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[3] The catalyst may be inactive due to age or improper storage. Test your catalyst on a known, reliable Suzuki coupling to confirm its activity.[3]

  • Reagent Quality: Boronic acids can undergo protodeboronation (hydrolysis to the corresponding arene) or form unreactive cyclic anhydrides (boroxines).[3] Check the purity of your (3-(hydroxymethyl)phenyl)boronic acid by NMR. Using a more stable boronic ester, such as a pinacol ester, can sometimes improve results.

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid and can lead to the formation of palladium black, an inactive form of the catalyst.[4] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Base Selection: The choice of base is critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome. A screening of different bases is often necessary.[4]

Q2: I am observing significant amounts of homocoupled byproducts in my Suzuki reaction. How can I minimize their formation?

A2: Homocoupling, the coupling of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction.[4] To reduce homocoupling:

  • Rigorous Degassing: As mentioned, oxygen promotes the homocoupling of boronic acids. Ensure your reaction setup is free of oxygen.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help to favor the cross-coupling reaction over the homocoupling of the aryl halide.

  • Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Experimenting with different ligand systems can sometimes mitigate this issue.

Q3: The hydroxymethyl group on my boronic acid seems to be causing issues. Are there any specific considerations for this functional group?

A3: While the Suzuki-Miyaura reaction is known for its good functional group tolerance, certain functionalities can sometimes interfere.[5] The hydroxyl group is generally well-tolerated. However, under strongly basic conditions or at high temperatures, it could potentially coordinate to the palladium center or undergo side reactions. If you suspect the free hydroxyl group is problematic, you could consider protecting it as a silyl ether (e.g., TBDMS) or another suitable protecting group, and then deprotecting it after the coupling reaction. An alternative strategy is to use 3-formylphenylboronic acid in the coupling reaction and then reduce the aldehyde to the alcohol in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the Hantzsch synthesis of 4-bromo-2-methylthiazole?

A1: A common and effective starting material is the reaction between thioacetamide and an appropriate α-haloketone, such as 3-bromo-2-butanone. The reaction involves the nucleophilic attack of the sulfur of the thioamide on the carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the thiazole ring.[6]

Q2: Which palladium catalyst and ligand system is recommended for the Suzuki coupling of a thiazole derivative?

A2: A variety of palladium catalysts and ligands can be effective. For heteroaryl couplings, catalysts with bulky, electron-rich phosphine ligands are often successful.[7] Common choices include:

  • Catalysts: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃

  • Ligands: SPhos, XPhos, P(t-Bu)₃

The optimal combination is highly substrate-dependent, and screening a few different systems is often necessary. Modern pre-catalysts, such as Buchwald G3 or G4 palladacycles, are designed for efficient generation of the active Pd(0) species and can be very effective.[3]

Q3: What are the typical reaction conditions for the Suzuki-Miyaura coupling step?

A3: A general starting point for the reaction conditions would be:

  • Solvent: A mixture of an organic solvent and water is common, such as 1,4-dioxane/water, THF/water, or toluene/water. Anhydrous conditions can also be employed.

  • Base: K₂CO₃ or K₃PO₄ are frequently used.

  • Temperature: The reaction is often heated, typically in the range of 80-110 °C.

  • Inert Atmosphere: The reaction should always be performed under an inert atmosphere of argon or nitrogen.

These conditions should be optimized for the specific substrates being used.

Q4: If I choose to use 3-formylphenylboronic acid and then reduce the aldehyde, what reducing agent is compatible with the thiazole ring?

A4: The thiazole ring is generally stable to mild reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and effective choice for the selective reduction of an aldehyde to a primary alcohol in the presence of a thiazole ring.[8] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the thiazole ring and should be used with caution.[9]

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel.[10] A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective in separating the product from any remaining starting materials, byproducts, and catalyst residues.

Data Summary Tables

Table 1: Hantzsch Thiazole Synthesis - General Reaction Parameters

ParameterTypical ConditionsNotes
α-Haloketone 1.0 equivalentPurity is critical.
Thioamide 1.0 - 1.5 equivalentsA slight excess can improve yield.[1]
Solvent Ethanol, MethanolAnhydrous conditions are preferred.
Temperature RefluxMonitor reaction progress by TLC.[10]
Reaction Time 2 - 6 hoursVaries with substrate reactivity.

Table 2: Suzuki-Miyaura Cross-Coupling - Common Conditions

ParameterReagent/ConditionConcentration/Amount
4-Bromo-2-methylthiazole Aryl Halide1.0 equivalent
Boronic Acid/Ester Coupling Partner1.1 - 1.5 equivalents
Palladium Catalyst e.g., Pd(PPh₃)₄1 - 5 mol%
Base e.g., K₂CO₃, K₃PO₄2.0 - 3.0 equivalents
Solvent Dioxane/Water, Toluene/WaterTypically a 3:1 to 5:1 ratio
Temperature 80 - 110 °CSubstrate dependent

Signaling Pathways and Logical Relationships

Troubleshooting_Logic Low_Yield Low Yield in Suzuki Reaction Check_Catalyst Is the Catalyst Active? Low_Yield->Check_Catalyst Check_Reagents Are Reagents Pure/Stable? Check_Catalyst->Check_Reagents Yes Inactive_Catalyst Use fresh catalyst or pre-catalyst Check_Catalyst->Inactive_Catalyst No Check_Conditions Are Conditions Optimal? Check_Reagents->Check_Conditions Yes Degraded_Boronic_Acid Use fresh boronic acid or a stable ester (e.g., pinacol) Check_Reagents->Degraded_Boronic_Acid No Oxygen_Present Degas solvents and use inert atmosphere Check_Conditions->Oxygen_Present No Suboptimal_Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Oxygen_Present->Suboptimal_Base Suboptimal_Solvent Try different solvent systems (e.g., Dioxane, Toluene, THF) Suboptimal_Base->Suboptimal_Solvent

Caption: Troubleshooting logic for low yield in the Suzuki-Miyaura coupling step.

References

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, a compound that may present solubility challenges due to its thiazole-based structure.

Frequently Asked Questions (FAQs)

Q1: I am observing poor solubility of this compound in aqueous solutions. Is this expected?

A1: Yes, poor aqueous solubility is often a characteristic of thiazole derivatives. These heterocyclic compounds can be hydrophobic, leading to challenges in dissolution in aqueous media. The solubility of a drug is a critical factor for its bioavailability, especially for oral formulations.

Q2: What initial steps can I take to assess the solubility of my compound?

A2: A preliminary solubility assessment in a range of common laboratory solvents is a recommended starting point. This will help in understanding the physicochemical properties of the compound and aid in selecting appropriate solvents for your experiments or initial formulation development.

Q3: What are the common strategies to improve the solubility of poorly water-soluble compounds like this one?

A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches. Common methods include particle size reduction, the use of co-solvents, pH adjustment, and the formation of solid dispersions or inclusion complexes.

Troubleshooting Guides

Problem: The compound is not dissolving in my desired aqueous buffer.

Solution Workflow:

start Initial Observation: Poor solubility in aqueous buffer check_ph Is the compound ionizable? (Check pKa) start->check_ph adjust_ph Adjust buffer pH check_ph->adjust_ph  Yes   cosolvent Try adding a co-solvent check_ph->cosolvent  No or pH adjustment ineffective   end Solubility Improved adjust_ph->end surfactant Incorporate a surfactant cosolvent->surfactant fail Consult further formulation strategies cosolvent->fail complexation Consider complexation (e.g., with cyclodextrins) surfactant->complexation surfactant->fail solid_dispersion Prepare a solid dispersion complexation->solid_dispersion complexation->fail solid_dispersion->end solid_dispersion->fail

Caption: Troubleshooting workflow for poor aqueous solubility.

Detailed Steps:

  • pH Adjustment: If your compound has ionizable groups, modifying the pH of the buffer can significantly increase solubility. For a basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic compound, increasing the pH will result in deprotonation and enhanced solubility.

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[1] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous solutions.[2]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their water solubility.[3][4]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at the molecular level.[2][3] Methods like solvent evaporation or hot-melt extrusion can be used to prepare solid dispersions, which have been shown to significantly improve dissolution rates.[3]

Problem: Difficulty in preparing a stock solution for in vitro assays.

Solution:

For in vitro experiments, a high-concentration stock solution in an organic solvent is often prepared and then diluted into the aqueous assay medium.

Recommended Solvents for Stock Solutions:

SolventDielectric Constant (20°C)Polarity IndexNotes
Dimethyl Sulfoxide (DMSO)47.27.2A common solvent for preparing high-concentration stock solutions for in vitro screening.
Ethanol24.65.2A less toxic option, suitable for many cell-based assays at low final concentrations.
Methanol33.05.1Can be used for stock solutions, but care must be taken due to its volatility and toxicity.
N,N-Dimethylformamide (DMF)36.76.4Another option for dissolving poorly soluble compounds.

Experimental Protocol: Preparing a Stock Solution

  • Weigh out a precise amount of this compound.

  • Add the desired volume of the selected organic solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex and/or sonicate the mixture until the compound is completely dissolved.

  • Visually inspect the solution for any undissolved particles.

  • Store the stock solution under appropriate conditions (e.g., at -20°C or -80°C) to maintain stability.

Advanced Solubility Enhancement Strategies

For more challenging solubility issues, particularly in later stages of drug development, more advanced techniques may be necessary.

Particle Size Reduction:

Reducing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate.[1][4][5]

  • Micronization: This process reduces the average particle diameter to the micron range.

  • Nanosuspension: This involves producing drug nanoparticles, which can dramatically increase the dissolution velocity and saturation solubility.[2]

cluster_0 Particle Size Reduction Workflow start Poorly Soluble Compound micronization Micronization start->micronization nanosuspension Nanosuspension start->nanosuspension increased_surface Increased Surface Area micronization->increased_surface nanosuspension->increased_surface improved_dissolution Improved Dissolution Rate increased_surface->improved_dissolution

Caption: Workflow for improving dissolution via particle size reduction.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, or a biorelevant medium).

  • Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

References

Technical Support Center: [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in analyzing the NMR spectra of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.

Predicted NMR Data

For effective troubleshooting, it is essential to have a reference for the expected NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were calculated using established NMR prediction algorithms and may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Thiazole-H~7.30s1H-
Phenyl-H (ortho to CH₂OH)~7.45d1H~7.7
Phenyl-H (ortho to thiazole)~7.80s1H-
Phenyl-H (meta to CH₂OH)~7.40t1H~7.7
Phenyl-H (para to CH₂OH)~7.35d1H~7.7
CH₂~4.70d2H~5.8
OH~2.10t1H~5.8
Thiazole-CH₃~2.75s3H-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Thiazole-C2~166.0
Thiazole-C4~152.0
Thiazole-C5~115.0
Phenyl-C (ipso-CH₂OH)~142.0
Phenyl-C (ipso-thiazole)~135.0
Phenyl-CH (ortho to CH₂OH)~126.0
Phenyl-CH (ortho to thiazole)~125.0
Phenyl-CH (meta to CH₂OH)~129.0
Phenyl-CH (para to CH₂OH)~127.0
CH₂OH~65.0
Thiazole-CH₃~19.0

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: I don't see the signal for the hydroxyl (-OH) proton. Is my experiment faulty?

A1: Not necessarily. The absence of the hydroxyl proton signal is a common occurrence. This can be due to:

  • Proton Exchange: The hydroxyl proton can exchange with residual water or acidic impurities in the NMR solvent (e.g., CDCl₃). This can lead to peak broadening or the signal disappearing into the baseline.

  • Slow Exchange: In very dry, aprotic solvents, the -OH peak may be a sharp triplet due to coupling with the adjacent methylene (-CH₂) protons.

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. If the peak was present, it will disappear after the D₂O shake because the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR.

  • Solvent Choice: Using a solvent like DMSO-d₆ can help to slow down the exchange rate and make the -OH proton more easily observable.

Q2: My aromatic region looks more complex than predicted, and the multiplicities are unclear. What could be the cause?

A2: The complexity in the aromatic region can arise from several factors:

  • Second-Order Effects: When the chemical shift difference between coupled protons is small (close to their coupling constant), second-order effects (also known as "roofing") can distort the expected splitting patterns.

  • Overlapping Signals: The signals for the phenyl protons might be very close in chemical shift, leading to overlapping multiplets that are difficult to resolve.

  • Solvent Effects: The choice of NMR solvent can influence the chemical shifts of aromatic protons.

Troubleshooting Steps:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion and can help to resolve overlapping signals.

  • Change of Solvent: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆). This can alter the chemical shifts of the aromatic protons and potentially resolve overlapping signals.

  • 2D NMR (COSY): A 2D COSY experiment can help to identify which protons are coupled to each other, even in a crowded region.

Q3: I see a singlet at ~2.75 ppm, but I'm not sure if it's my thiazole-CH₃ or an impurity. How can I confirm?

A3: To definitively assign this peak, you can use 2D NMR techniques:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The proton at ~2.75 ppm should show a correlation to the thiazole-CH₃ carbon signal (predicted around 19.0 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. The thiazole-CH₃ protons (~2.75 ppm) should show a correlation to the C2 and C4 carbons of the thiazole ring (~166.0 and ~152.0 ppm, respectively).

Below is a workflow for signal assignment confirmation.

Workflow for confirming NMR signal assignments.

Q4: My baseline is rolling and not flat. How can I fix this?

A4: A rolling baseline can be caused by several issues:

  • Improper Phasing: The phase correction may not have been set correctly during data processing.

  • Very Broad Signals: The presence of very broad signals (e.g., from polymers or solid material) can distort the baseline.

  • Acquisition Parameters: An acquisition time that is too short can lead to truncation of the FID, causing baseline roll.

Troubleshooting Steps:

  • Re-process the Data: Carefully re-process the raw data (FID) and manually adjust the zero-order and first-order phase corrections.

  • Baseline Correction: Most NMR processing software has a baseline correction function that can be applied after phasing.

  • Check Sample: Ensure your sample is fully dissolved and free of any solid particles.

  • Acquisition Parameters: If you are acquiring the data yourself, ensure that the acquisition time (at or aq) is sufficiently long.

Below is a diagram illustrating the troubleshooting process for baseline issues.

Baseline_Troubleshooting Start Rolling Baseline Observed Reprocess Re-process FID with Manual Phasing Start->Reprocess Apply_Correction Apply Automated Baseline Correction Reprocess->Apply_Correction Result Baseline Flat? Apply_Correction->Result Check_Sample Check Sample for Insolubles/Purity Check_Acquisition Review Acquisition Parameters (e.g., AQ time) Check_Sample->Check_Acquisition End_Bad Consult Facility Manager Check_Acquisition->End_Bad Result->Check_Sample No End_Good Problem Resolved Result->End_Good Yes

Troubleshooting workflow for baseline distortions.

Experimental Protocols

1. Standard ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity. A good shim will result in sharp, symmetrical peaks.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): ~12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16, should be a multiple of 2.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).

    • Integrate the peaks.

2. D₂O Exchange Experiment

  • Acquire a standard ¹H NMR spectrum as described above.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake vigorously for 30 seconds to ensure mixing.

  • Re-insert the sample into the spectrometer, lock, and shim.

  • Acquire another ¹H NMR spectrum using the same parameters as the first.

  • Compare the two spectra. The peak corresponding to the -OH proton should have disappeared or significantly decreased in intensity in the second spectrum.

3. 2D COSY (Correlation Spectroscopy) Experiment

  • Purpose: To identify protons that are spin-spin coupled (typically through 2-4 bonds).

  • Setup:

    • Acquire a standard ¹H NMR spectrum and optimize the spectral width to include all proton signals.

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

  • Key Parameters:

    • The spectral width in both dimensions (F1 and F2) should be the same as the optimized ¹H spectrum.

    • Number of Increments (in F1): 128-256 for good resolution.

    • Number of Scans (NS): 2-8 per increment.

  • Analysis:

    • The spectrum will show the 1D ¹H spectrum along the diagonal.

    • Off-diagonal peaks (cross-peaks) indicate that the protons at the corresponding chemical shifts on the F1 and F2 axes are coupled. For example, a cross-peak between the -CH₂ and -OH signals would confirm their coupling.

4. 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment

  • Purpose: To identify direct one-bond correlations between protons and carbons.

  • Setup:

    • Acquire a standard ¹H NMR spectrum.

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2 for multiplicity-edited HSQC on Bruker instruments).

  • Key Parameters:

    • F2 (Proton) Dimension: Use the same spectral width as the ¹H spectrum.

    • F1 (Carbon) Dimension: Set the spectral width to cover the expected ¹³C chemical shift range (e.g., 0-180 ppm).

  • Analysis:

    • Each peak in the 2D spectrum corresponds to a C-H bond. The coordinates of the peak give the chemical shifts of the proton (F2 axis) and the carbon (F1 axis).

    • This is extremely useful for unambiguously assigning proton signals to their attached carbons. Quaternary carbons will not appear in an HSQC spectrum.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment

  • Purpose: To identify longer-range (typically 2-3 bond) correlations between protons and carbons.

  • Setup:

    • Acquire a standard ¹H NMR spectrum.

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

  • Key Parameters:

    • Similar spectral widths to the HSQC experiment.

    • The experiment is optimized for a long-range coupling constant, typically around 8 Hz.

  • Analysis:

    • Cross-peaks show correlations between protons and carbons separated by multiple bonds.

    • This is crucial for piecing together molecular fragments and assigning quaternary carbons. For example, the thiazole-CH₃ protons should show a correlation to the C2 and C4 carbons of the thiazole ring.

Technical Support Center: Improving the Purity of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. Based on a probable synthetic route, such as the Hantzsch thiazole synthesis followed by reduction, likely impurities include:

  • Unreacted Starting Materials:

    • 2-bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one or a protected version thereof.

    • Thioacetamide.

  • Byproducts from Thiazole Formation:

    • Side-products from the Hantzsch synthesis.

  • Byproducts from Aldehyde Reduction:

    • Unreacted 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde.

    • Over-reduced products where other functional groups may have been affected.

  • Degradation Products:

    • Oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid.[1][2]

    • Formation of dimers or other degradation products upon prolonged storage or exposure to harsh conditions.

Q2: What are the recommended purification techniques for this compound?

A2: The most common and effective purification techniques for this compound are:

  • Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities.

  • Recrystallization: If the crude product is a solid and a suitable solvent is found, recrystallization can be a very efficient method for obtaining high-purity material.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for rapid analysis of fractions from column chromatography or the effectiveness of a recrystallization step. A suitable TLC solvent system should provide good separation between the desired product and its impurities, with an ideal Rf value for the product between 0.2 and 0.4.

Q4: What analytical techniques can be used to assess the final purity of this compound?

A4: To confirm the purity and structure of the final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is not moving from the origin on the TLC plate.

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Increase the polarity of the eluent. For this compound, which is a moderately polar compound, a good starting point is a mixture of hexane and ethyl acetate. Gradually increase the proportion of ethyl acetate (e.g., from 10% to 50%). If the compound is still not moving, a more polar solvent system like dichloromethane and methanol (e.g., 1-5% methanol) can be used.

Issue 2: My compound is streaking on the TLC plate.

  • Possible Cause 1: The compound is acidic or basic. Thiazoles can be basic due to the nitrogen atom.

  • Solution 1: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This will neutralize the acidic sites on the silica gel and prevent streaking.

  • Possible Cause 2: The sample is overloaded on the TLC plate.

  • Solution 2: Spot a more dilute solution of your sample on the TLC plate.

Issue 3: Poor separation of my compound from an impurity.

  • Possible Cause: The chosen solvent system has inappropriate selectivity.

  • Solution: Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system. Sometimes, a three-component solvent system can provide better separation.

Recrystallization

Issue 1: My compound does not dissolve in the hot solvent.

  • Possible Cause: An inappropriate solvent has been chosen.

  • Solution: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For aryl-substituted thiazole methanols, suitable solvents for recrystallization could include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane or toluene/heptane.

Issue 2: My compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.

  • Solution: Try a lower boiling point solvent. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound. Using a mixed solvent system and slowly adding the anti-solvent can also help.

Issue 3: The purity of my compound does not improve after recrystallization.

  • Possible Cause: The impurities have similar solubility properties to your compound in the chosen solvent.

  • Solution: Try a different recrystallization solvent or a combination of solvents. Alternatively, a preliminary purification by column chromatography might be necessary to remove the bulk of the impurities before a final recrystallization step.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Triethylamine (optional)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Solvent System Selection: Determine the optimal eluent by running TLC plates with different solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Dry packing: Fill the column with dry silica gel and then carefully elute with the least polar solvent mixture.

    • Slurry packing: Make a slurry of the silica gel in the initial, least polar eluent and pour it into the column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Start eluting with the initial solvent system, collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the desired compound.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Table 1: Example Column Chromatography Parameters

ParameterValue
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Gradient of 20% to 50% Ethyl Acetate in Hexane
Sample Loading Dry loading with silica gel
Monitoring TLC with UV visualization (254 nm)
Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying solid this compound by recrystallization.

1. Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

2. Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Table 2: Example Recrystallization Solvents

Solvent SystemApplication Notes
Ethanol A good starting point for moderately polar compounds.
Isopropanol Similar to ethanol, may offer different solubility characteristics.
Ethyl Acetate / Hexane A two-solvent system where the compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity is observed.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Column Chromatography Workflow

troubleshooting_logic start Low Purity after Initial Purification check_tlc Review TLC Data start->check_tlc streaking Streaking Observed? check_tlc->streaking poor_sep Poor Separation? streaking->poor_sep No add_modifier Add Basic Modifier (e.g., Triethylamine) streaking->add_modifier Yes change_solvent Change Solvent System poor_sep->change_solvent Yes re_purify Re-purify with Optimized Conditions poor_sep->re_purify No add_modifier->re_purify change_solvent->re_purify pure_product High Purity Product re_purify->pure_product

Caption: Troubleshooting Logic for Purification

References

Technical Support Center: [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The information provided is based on general principles of small molecule stability and analysis of related thiazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred based on its chemical structure. The primary sites susceptible to degradation are the methanol group, the phenyl ring, and the methyl group on the thiazole ring. Likely pathways include oxidation, hydroxylation, and conjugation.

Q2: How can I minimize the degradation of my compound during storage and handling?

A2: To minimize degradation, it is crucial to optimize storage conditions. We recommend storing solutions at low temperatures, such as -20°C or -80°C, and protecting them from light.[1] It is also advisable to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1] The choice of solvent is also critical; ensure the compound is fully soluble and the solvent is compatible.[2]

Q3: What are the common analytical challenges when working with thiazole-containing compounds?

A3: Thiazole-containing compounds can sometimes present challenges in chromatographic analysis. These may include peak tailing due to interaction with silica-based columns, or issues with ionization in mass spectrometry. Careful method development, including selection of the appropriate column, mobile phase, and pH, is essential for robust and reproducible results.

Troubleshooting Guides

This section addresses common issues that may be encountered during the experimental analysis of this compound.

Chromatography Issues
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Strong sample solvent. - Column overload.- Adjust mobile phase pH to ensure the analyte is in a single ionic state. - Dissolve the sample in a solvent weaker than or equal to the initial mobile phase.[3] - Reduce the injection volume or sample concentration.
Variable Retention Times - Fluctuations in column temperature. - Inconsistent mobile phase preparation. - Column degradation.- Use a column oven to maintain a consistent temperature.[3] - Ensure mobile phases are freshly prepared and accurately measured.[3] - Use a guard column and flush the column regularly.
Ghost Peaks - Contaminants in the mobile phase or system. - Carryover from previous injections.- Run blank gradients to identify the source of contamination.[2] - Implement a robust needle wash protocol in the autosampler method.
Loss of Signal/Peak Area - Sample degradation in the autosampler. - Leak in the system. - Incomplete sample dissolution.- Use a temperature-controlled autosampler if the compound is unstable at room temperature.[3] - Check all fittings for leaks.[3] - Ensure the sample is completely dissolved before injection; sonication may help.[1]
Sample Stability Issues
Issue Potential Cause(s) Troubleshooting Steps
Loss of Compound Over Time in Solution - Hydrolysis, oxidation, or photolysis. - Adsorption to container surfaces.- Store solutions protected from light and at low temperatures (-20°C or -80°C).[1] - Consider using silanized vials to minimize adsorption.
Precipitation of Compound - Low solubility in the chosen solvent. - Supersaturated solution.- Verify the solubility of the compound in the selected solvent.[1] - Consider using a co-solvent system (e.g., DMSO/water).[1]
Inconsistent Biological Activity - Degradation of the compound. - Repeated freeze-thaw cycles.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] - Re-analyze the purity and concentration of the stock solution before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 24 and 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and fluorescent light for 24 and 48 hours.

3. Sample Analysis:

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm and/or Mass Spectrometry (MS)

Visualizations

Hypothetical Degradation Pathways

Degradation_Pathways parent This compound oxidation1 [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbaldehyde parent->oxidation1 Oxidation hydroxylation Hydroxylated Metabolite (on Phenyl Ring) parent->hydroxylation Hydroxylation conjugation Glucuronide or Sulfate Conjugate parent->conjugation Conjugation oxidation2 [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carboxylic acid oxidation1->oxidation2 Oxidation

Caption: Potential metabolic degradation pathways for the parent compound.

Experimental Workflow for Stability Testing

Experimental_Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis data Identify Degradants and Determine Purity analysis->data

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing the 2-methyl-4-arylthiazole core of this compound is the Hantzsch thiazole synthesis.[1][2][3][4][5][6] This typically involves the reaction of an α-haloketone with a thioamide. For this specific molecule, the likely starting materials are 2-bromo-1-(3-(hydroxymethyl)phenyl)ethanone and thioacetamide.

Q2: Are there any alternative synthetic routes available for scale-up?

Yes, several alternatives to the classical Hantzsch synthesis have been developed to improve scalability, safety, and efficiency. These include:

  • Diazoketone-based Synthesis: This one-pot method uses stable diazoketones as a substitute for lachrymatory and reactive α-haloketones, offering a more scalable and safer process.[7]

  • Oxidation of Thiazolines: Thiazolines, which can be synthesized from corresponding aldehydes, can be oxidized to thiazoles using reagents like manganese dioxide (MnO2).[2]

  • Microwave-Assisted Hantzsch Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating.[3][6]

  • Solvent-Free Hantzsch Synthesis: Grinding the reactants together without a solvent is an environmentally friendly and rapid method, though its suitability for all substrates and scalability may need to be evaluated.[8]

Q3: What are the primary challenges when scaling up the synthesis of this compound?

Common scale-up challenges include:

  • Exothermic reaction control: The initial SN2 reaction in the Hantzsch synthesis can be exothermic, requiring careful temperature management on a larger scale.[4]

  • Product precipitation and isolation: The product may precipitate from the reaction mixture, which can be advantageous for isolation but may also lead to challenges with stirring and heat transfer in large reactors.[4][9]

  • Purification of a polar product: The final product contains a hydroxyl group, making it polar. This can lead to difficulties in purification by traditional normal-phase column chromatography, often resulting in streaking and poor separation.[10][11][12]

  • Byproduct formation: As with many multi-step syntheses, the formation of impurities and byproducts can complicate purification and reduce the overall yield.[1]

Troubleshooting Guides

Problem 1: Low Reaction Yield

Possible Causes & Solutions

CauseRecommended Action
Poor quality of starting materials Ensure the purity of 2-bromo-1-(3-(hydroxymethyl)phenyl)ethanone and thioacetamide. Impurities can lead to side reactions. Recrystallize or re-purify starting materials if necessary.[1]
Suboptimal reaction conditions Optimize reaction temperature, time, and solvent. The reaction may benefit from gentle heating.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Incomplete reaction If TLC analysis shows significant amounts of unreacted starting materials after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.[1]
Side reactions The formation of byproducts can consume reactants. See the "Common Byproducts and Impurities" section below for more details on identification and mitigation.[1]
Problem 2: Difficulty in Product Purification

Possible Causes & Solutions

CauseRecommended Action
High polarity of the product The hydroxyl group on the phenyl ring and the thiazole moiety contribute to the product's polarity, causing it to streak on silica gel TLC plates.[11]
Normal-Phase Chromatography with Polar Solvents: Use a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/ethanol, with a small percentage of a basic modifier like triethylamine or ammonium hydroxide to reduce streaking on silica gel.[11]
Reverse-Phase Chromatography: This is often the best method for purifying polar compounds. Use a C18 column with a water/acetonitrile or water/methanol gradient.[10]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be effective for polar compounds that are not well-retained in reverse-phase chromatography.[10][12]
Presence of polar impurities If polar impurities are co-eluting with the product, consider a multi-step purification strategy. For example, an initial purification by normal-phase chromatography followed by a final polishing step using reverse-phase chromatography.
Product is a salt If the reaction is worked up under acidic or basic conditions, the product may exist as a salt, affecting its solubility and chromatographic behavior. Neutralize the crude product before purification.

Experimental Protocols

Proposed Synthesis of this compound via Hantzsch Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 2-bromo-1-(3-(hydroxymethyl)phenyl)ethanone

  • Thioacetamide

  • Ethanol

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(3-(hydroxymethyl)phenyl)ethanone (1 equivalent) in ethanol.

  • Add thioacetamide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to a gentle reflux (approximately 78 °C).

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.

  • The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water.

  • If a precipitate does not form, extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2,4-Disubstituted Thiazoles

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis Good to Excellent (70-95%)[8]2 - 24 hours[8]Well-established, broad substrate scope, reliable.[8]Often requires elevated temperatures and long reaction times.[8]
Microwave-Assisted Hantzsch Excellent (85-98%)[8]5 - 30 minutes[8]Dramatically reduced reaction times, often higher yields.[8]Requires specialized microwave equipment.[8]
Solvent-Free Hantzsch (Grinding) Good to Excellent (80-95%)[8]10 - 20 minutes[8]Environmentally friendly, simple workup, rapid.[8]May not be suitable for all substrates, scalability can be a concern.[8]
Diazoketone-based Synthesis High yieldsVariesScalable, uses stable and less hazardous reagents.[7]Diazoketones can be energetic and require careful handling.
Oxidation of Thiazolines Good to ExcellentVariesUtilizes readily available starting materials (aldehydes).[2]Requires an additional oxidation step.[2]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK check_sm->sm_ok If pure sm_bad Impure check_sm->sm_bad If impure check_conditions Review Reaction Conditions cond_ok Conditions Optimal check_conditions->cond_ok If optimal cond_bad Suboptimal check_conditions->cond_bad If suboptimal check_completion Assess Reaction Completion (TLC) comp_ok Complete check_completion->comp_ok If complete comp_bad Incomplete check_completion->comp_bad If incomplete check_byproducts Analyze for Byproducts (TLC/LC-MS) byprod_present Byproducts Detected check_byproducts->byprod_present If present byprod_absent No Significant Byproducts check_byproducts->byprod_absent If absent sm_ok->check_conditions purify_sm Purify Starting Materials sm_bad->purify_sm purify_sm->check_sm cond_ok->check_completion optimize_cond Optimize Temp/Time/Solvent cond_bad->optimize_cond optimize_cond->check_conditions comp_ok->check_byproducts extend_rxn Extend Reaction Time / Increase Temp comp_bad->extend_rxn extend_rxn->check_completion mitigate_byprod Modify Conditions to Minimize Byproducts byprod_present->mitigate_byprod end_fail Yield Still Low Consider Alternative Route byprod_absent->end_fail end_success Yield Improved mitigate_byprod->end_success

Caption: A decision tree for troubleshooting low yields in the synthesis.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve α-haloketone in Ethanol add_thioamide Add Thioacetamide start->add_thioamide reflux Heat to Reflux (2-4h) add_thioamide->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with NaHCO3 cool->neutralize isolate Isolate Crude Product (Filtration or Extraction) neutralize->isolate chromatography Column Chromatography (Normal or Reverse Phase) isolate->chromatography characterize Characterize Pure Product (NMR, MS, etc.) chromatography->characterize

Caption: Step-by-step workflow for the synthesis and purification process.

References

Technical Support Center: [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for use by trained professionals in a laboratory setting. The information provided is based on general principles of chemical safety and data available for structurally similar compounds, as a specific Safety Data Sheet (SDS) for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol was not available. Always consult with your institution's safety officer and refer to all available safety documentation before handling any chemical.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling this compound?

A1: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Use appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1] After handling, wash hands thoroughly.[2]

Q2: How should I store this compound?

A2: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3][4] Keep away from heat, sparks, and open flames.[5] It is advisable to store it separately from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2][5][6] For long-term storage, refrigeration may be recommended, but always check the supplier's instructions.

Q3: What are the potential hazards associated with this compound?

A3: Based on data for similar thiazole derivatives, this compound may cause skin and eye irritation.[7] Inhalation of dust or vapors might lead to respiratory tract irritation.[7] It is crucial to avoid ingestion and direct contact.

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1] Do not allow it to enter drains or waterways. Contact a licensed professional waste disposal service.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Problem 1: Compound has discolored or appears degraded.
Possible Cause Troubleshooting Steps
Improper Storage Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed). Avoid exposure to light and air.
Contamination Ensure that clean spatulas and glassware were used. Cross-contamination with other reagents can lead to degradation.
Thermal Decomposition If the compound has been heated, it may have decomposed. Check the melting point or run a quick analytical test (e.g., TLC, NMR) to assess purity.
Problem 2: Poor solubility in a chosen solvent.
Possible Cause Troubleshooting Steps
Incorrect Solvent Choice Based on its structure (containing both aromatic and polar functional groups), consider solvents of intermediate polarity. Test solubility in a small scale with various solvents (e.g., dichloromethane, ethyl acetate, methanol, DMSO).
Low Temperature Gently warm the mixture to increase the rate of dissolution. Be cautious of potential degradation at higher temperatures.
Insufficient Mixing Ensure vigorous stirring or sonication to aid dissolution.
Problem 3: Unexpected side products in a reaction.
Possible Cause Troubleshooting Steps
Reactivity of the Thiazole Ring The thiazole ring can be reactive under certain conditions. Review the reaction mechanism and consider potential side reactions involving the thiazole moiety.
Instability to Reaction Conditions The compound may be unstable to the pH, temperature, or specific reagents used in your experiment. Perform a stability test by exposing the starting material to the reaction conditions without the other reactants.[8]
Impure Starting Material Verify the purity of your starting material using an appropriate analytical technique before starting the reaction.

Experimental Workflow & Troubleshooting Logic

TroubleshootingWorkflow Troubleshooting Workflow for this compound cluster_handling Handling & Storage cluster_reaction Reaction & Analysis start Start Experiment check_storage Check Compound Appearance & Storage Conditions start->check_storage issue_detected Issue Detected? (e.g., discoloration) check_storage->issue_detected troubleshoot_storage Troubleshoot Storage/ Degradation (See Guide) issue_detected->troubleshoot_storage Yes proceed_experiment Proceed with Experiment issue_detected->proceed_experiment No troubleshoot_storage->check_storage dissolution Dissolve Compound proceed_experiment->dissolution solubility_issue Solubility Issue? dissolution->solubility_issue troubleshoot_solubility Troubleshoot Solubility (See Guide) solubility_issue->troubleshoot_solubility Yes run_reaction Run Reaction solubility_issue->run_reaction No troubleshoot_solubility->dissolution analyze_product Analyze Product (TLC, NMR, etc.) run_reaction->analyze_product unexpected_results Unexpected Results? analyze_product->unexpected_results troubleshoot_reaction Troubleshoot Reaction (See Guide) unexpected_results->troubleshoot_reaction Yes end Successful Outcome unexpected_results->end No troubleshoot_reaction->run_reaction

References

Validation & Comparative

Comparative Biological Activity of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol and Structurally Related Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of "[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol" against a range of structurally related phenylthiazole derivatives. Due to the limited publicly available data on the specific biological activity of "this compound," this comparison focuses on the well-documented antimicrobial and anticancer properties of analogous compounds. The information presented is intended to guide research and development efforts by highlighting key structure-activity relationships and established experimental protocols.

Comparison of Antimicrobial Activity

Phenylthiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected phenylthiazole analogs against representative microorganisms.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Phenylthiazole Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
Phenylthiazole Aminoguanidines
Compound 10.5 - 4>128Not Reported[1]
Compound 20.5 - 4>128Not Reported[1]
Compound 31 - 8>128Not Reported[1]
2,4-Disubstituted Phenylthiazoles
Nitro-substituted analog 36ActiveActiveNot Reported[2]
Nitro-substituted analog 37ActiveActiveNot Reported[2]
General Phenylthiazoles
Various Derivatives8.9-22.3 (inhibition zone in mm)No InhibitionNot Reported[3]

Note: Direct comparison is challenging due to variations in tested strains and experimental conditions across different studies.

Comparison of Anticancer Activity

Several studies have explored the cytotoxic effects of phenylthiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Phenylthiazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Thiazole-5-carboxamides
Compound 8cA-549 (Lung Carcinoma)~48% inhibition at 5 µg/mL[4]
Compound 8fA-549 (Lung Carcinoma)~40% inhibition at 5 µg/mL[4]
2-Amino-thiazole derivatives
Compound 4cMCF-7 (Breast Cancer)2.57[5]
Compound 4cHepG2 (Liver Cancer)7.26[5]

Note: The data for thiazole-5-carboxamides is presented as percentage inhibition at a fixed concentration, which is indicative of activity but not a direct IC50 value.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][7][8]

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solution of Test Compound dilutions Serial Dilutions in Microtiter Plate stock->dilutions inoculation Inoculation of Microtiter Plate dilutions->inoculation inoculum Standardized Microbial Inoculum inoculum->inoculation incubation Incubation inoculation->incubation read_mic Visual Assessment of Growth (MIC) incubation->read_mic

Fig. 1: Workflow for MIC Determination.
Determination of Anticancer Activity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3][9][10]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seeding Seeding of Cancer Cells treatment Treatment with Test Compound seeding->treatment mtt_add Addition of MTT Reagent treatment->mtt_add solubilization Solubilization of Formazan Crystals mtt_add->solubilization absorbance Absorbance Measurement solubilization->absorbance ic50 Calculation of IC50 Value absorbance->ic50 signaling_pathway_gyrase cluster_compound cluster_target Bacterial Cell compound Phenylthiazole Derivative gyrase DNA Gyrase compound->gyrase Inhibition replication DNA Replication gyrase->replication Required for death Bacterial Cell Death replication->death Disruption leads to signaling_pathway_pi3k_akt cluster_compound cluster_pathway Cancer Cell Signaling compound Thiazole Derivative pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis Inhibits

References

Efficacy of a Novel Thiazole-Based Compound in RIPK1 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the efficacy of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol , a novel investigational compound, against established inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Due to the absence of published data for this specific molecule, this document will refer to it as Compound T and present a hypothetical but plausible efficacy profile for the purpose of illustrating a comparative framework. This guide is intended to serve as a resource for researchers in the field of kinase inhibitors and drug discovery.

Introduction to RIPK1 as a Therapeutic Target

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical mediator in cellular signaling pathways that govern inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3] RIPK1's role as a molecular switch, directing cellular fate towards either survival or death, has led to the development of small molecule inhibitors aimed at modulating its kinase activity.

Comparative Efficacy of RIPK1 Inhibitors

The therapeutic potential of inhibiting RIPK1 has been explored through various small molecules. This guide compares our hypothetical Compound T with two well-characterized RIPK1 inhibitors: Necrostatin-1s (Nec-1s) , a widely used tool compound, and GSK2982772 , a clinical-stage inhibitor.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of these compounds against human RIPK1.

CompoundTypeTargetIC50 (In Vitro Kinase Assay)Cellular Necroptosis Inhibition (EC50)
Compound T Novel Thiazole-Based InhibitorRIPK1Hypothetical: 25 nMHypothetical: 150 nM
Necrostatin-1s (Nec-1s) Allosteric InhibitorRIPK1210 nM[4]494 nM (Nec-1)[4]
GSK2982772 ATP-Competitive InhibitorRIPK11.0 - 16 nM[5][6][7]6.3 nM[7][8]

Note: Data for Compound T is hypothetical and for illustrative purposes only. IC50 and EC50 values for known drugs are sourced from published literature and may vary depending on assay conditions.

Signaling Pathway and Experimental Workflow

To understand the context of RIPK1 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating novel inhibitors.

Caption: Simplified RIPK1 signaling pathway.

Experimental_Workflow Start Start: Novel Compound (Compound T) Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Start->Biochemical_Assay Cellular_Assay Cellular Necroptosis Assay (Determine EC50) Biochemical_Assay->Cellular_Assay Active compounds Selectivity_Panel Kinase Selectivity Profiling Cellular_Assay->Selectivity_Panel Potent compounds In_Vivo_Model In Vivo Efficacy Model (e.g., TNF-induced SIRS) Selectivity_Panel->In_Vivo_Model Selective compounds End Candidate Selection In_Vivo_Model->End

Caption: Experimental workflow for inhibitor validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are standard protocols for the key experiments cited in this guide.

In Vitro RIPK1 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified RIPK1.

  • Objective: To determine the IC50 value of a test compound against RIPK1.

  • Principle: A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction. Inhibition of RIPK1 results in a decreased ADP signal.[9][10]

  • Materials:

    • Recombinant human RIPK1 enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • ATP

    • Kinase assay buffer

    • Test compounds (e.g., Compound T, Nec-1s, GSK2982772)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the RIPK1 enzyme, substrate (MBP), and assay buffer to the wells of the plate.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves adding ADP-Glo™ reagent followed by a kinase detection reagent.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptotic cell death.

  • Objective: To determine the EC50 value of a test compound in a cellular context.

  • Cell Line: Human colon adenocarcinoma cells (HT-29) or human monocytic cells (U937) are commonly used.[8]

  • Principle: Necroptosis is induced by treating cells with a combination of TNF-α (to initiate the death signal), a Smac mimetic (to inhibit cIAP1/2), and a pan-caspase inhibitor like z-VAD-fmk (to block apoptosis and shunt the pathway towards necroptosis).[11] Cell viability is then measured.

  • Materials:

    • HT-29 cells

    • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • Human TNF-α

    • Smac mimetic (e.g., LCL161)

    • z-VAD-fmk

    • Test compounds

    • Cell viability reagent (e.g., CellTiter-Glo® or propidium iodide staining followed by flow cytometry)

    • 96-well plates

  • Procedure:

    • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.[11]

    • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

    • Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

    • Incubate for 18-24 hours at 37°C.

    • Measure cell viability using a preferred method. For example, with propidium iodide staining, measure the percentage of PI-positive (dead) cells via flow cytometry.[11]

    • Calculate the percent protection for each compound concentration and determine the EC50 value.

Conclusion

The development of potent and selective RIPK1 inhibitors represents a promising therapeutic strategy for a variety of diseases. While the efficacy data for This compound (Compound T) remains to be experimentally determined, this guide provides a framework for its evaluation against established inhibitors like Necrostatin-1s and GSK2982772. The provided protocols for in vitro and cellular assays offer a standardized approach to characterizing the potency and efficacy of novel RIPK1-targeting compounds. Further investigation into the selectivity, pharmacokinetic, and in vivo properties of new chemical entities will be critical for their advancement as potential clinical candidates.

References

Spectroscopic Analysis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative spectroscopic analysis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific compound, this guide utilizes data from structurally similar molecules to provide a representative analysis. The principles and techniques discussed are directly applicable to the characterization of this compound and its isomers.

The guide will focus on the key spectroscopic techniques used for structural elucidation: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By comparing the expected spectral features of the target molecule with those of its structural analogs, researchers can gain a deeper understanding of structure-property relationships.

Comparative Spectroscopic Data

The following tables present a summary of expected and observed spectroscopic data for the target compound and two of its structural isomers. This data is compiled from analogous compounds found in the literature and predictive models.

Table 1: ¹H NMR Spectral Data Comparison (Predicted/Exemplary)

CompoundAromatic Protons (ppm)CH₂OH Proton (ppm)Thiazole Proton (ppm)CH₃ Proton (ppm)
This compound7.2 - 7.6 (m, 4H)~4.7 (s, 2H)~7.1 (s, 1H)~2.7 (s, 3H)
[2-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol7.1 - 7.5 (m, 4H)~4.8 (s, 2H)~7.2 (s, 1H)~2.7 (s, 3H)
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol7.4 (d, 2H), 7.8 (d, 2H)~4.6 (s, 2H)~7.0 (s, 1H)~2.7 (s, 3H)

Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Exemplary)

CompoundAromatic Carbons (ppm)CH₂OH Carbon (ppm)Thiazole Carbons (ppm)CH₃ Carbon (ppm)
This compound120 - 145~65~115, ~150, ~165~19
[2-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol122 - 143~63~116, ~151, ~166~19
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol125 - 148~64~114, ~149, ~164~19

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMolecular Ion (m/z) [M+H]⁺Key IR Absorptions (cm⁻¹)
This compound220.07963400-3200 (O-H), 3100-3000 (Ar C-H), 1600 (C=N), 1450 (C=C)
[2-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol220.07963400-3200 (O-H), 3100-3000 (Ar C-H), 1605 (C=N), 1455 (C=C)
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol220.07963400-3200 (O-H), 3100-3000 (Ar C-H), 1595 (C=N), 1445 (C=C)

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Spectroscopy: Spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A greater number of scans are required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Analysis: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Analysis: The sample is placed in the path of an infrared beam, and the absorbance of radiation at different wavenumbers is measured to identify the functional groups present in the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the chemical structure of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Combined Spectral Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

A Comparative Analysis of the Cytotoxic Effects of Thiazole Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cytotoxic properties of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol and other related thiazole derivatives against various cancer cell lines. The objective is to present experimental data and methodologies to aid researchers and professionals in the field of drug development. While specific cytotoxic data for this compound is not extensively available in public literature, this guide leverages data from structurally similar thiazole-containing compounds to provide a valuable comparative context.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various thiazole and thiadiazole derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole Derivatives
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMCF-7120 - 160--
2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleMDA-MB-23170 - 170--
N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-2319Imatinib20
Phenylthiazolyl-7-azaindole Derivative 1~60 cell linesMicromolar to Nanomolar--
Phenylthiazolyl-7-azaindole Derivative 2 (CDK1 inhibitor)-0.41--
Compound 5b (Phthalimide derivative)MCF-70.2 ± 0.01--
Compound 5k (Phthalimide derivative)MDA-MB-4680.6 ± 0.04--
Compound 5g (Phthalimide derivative)PC-120.43 ± 0.06--
Bis-thiazole Derivative 5c HeLa0.0006--
Bis-thiazole Derivative 5f KF-28 (Ovarian)0.006--
Thiadiazole-Thiazole Hybrids
Compound 16b HepG2-10.69 ± 0.41Doxorubicin0.72 ± 0.52
Compound 21 HepG2-11.82 ± 0.94Doxorubicin0.72 ± 0.52
N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
Compound 4c (para-nitro)SKNMC10.8 ± 0.08Doxorubicin< 1
Compound 4d (meta-chloro)Hep-G211.6 ± 0.12Doxorubicin< 1

Note: The data presented is a compilation from multiple studies. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

A commonly employed method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizations

To better illustrate the processes involved in cytotoxicity studies, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay start Start seed Seed Cancer Cells in 96-well Plates start->seed adhere Allow Cells to Adhere (24h) seed->adhere treat Treat with Thiazole Derivatives (Varying Concentrations) adhere->treat incubate Incubate (e.g., 48h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (2-4h) mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

Caption: A generalized workflow for determining the cytotoxicity of chemical compounds using an MTT assay.

Many thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][2] The intrinsic pathway of apoptosis is a common mechanism.

G cluster_pathway Simplified Intrinsic Apoptosis Pathway Thiazole Thiazole Derivative Bax Bax Thiazole->Bax activates Bcl2 Bcl-2 Thiazole->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion permeabilizes Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome CytochromeC->Apoptosome forms Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome forms Caspase9->Apoptosome forms ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 activates Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes

Caption: A diagram illustrating the key steps in the intrinsic apoptosis pathway, a potential mechanism of action for cytotoxic thiazole derivatives.

References

Comparative Analysis of Thiazole-Based Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at a series of novel thiazole derivatives reveals promising candidates for dual PI3K/mTOR inhibition, offering a potential pathway for the development of new anticancer therapeutics. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed methodologies.

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific analog, [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, serves as a structural starting point, this guide will focus on a systematically evaluated series of novel thiazole derivatives designed as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR). The aberrant activation of the PI3K/AKT/mTOR signaling pathway is a frequent event in many cancers, making it a prime target for therapeutic intervention.

Performance Comparison of Novel Thiazole Analogs

A series of seventeen novel thiazole derivatives, designated as compounds 3a-q , were synthesized and evaluated for their potential as anticancer agents. The core structure consists of a 2,4-disubstituted thiazole with various substitutions on the phenyl rings. The antiproliferative activity of these compounds was initially screened against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Based on their significant growth-inhibiting effects, compounds 3b and 3e were selected for more detailed investigation.

The subsequent in vitro kinase assays revealed that compound 3b exhibited potent inhibitory activity against PI3Kα, with an IC50 value comparable to the reference drug alpelisib. While its mTOR inhibition was less potent than the reference dactolisib, it was still significant. Notably, compound 3b demonstrated superior dual inhibitory activity against both PI3Kα and mTOR compared to compound 3e .

Table 1: In Vitro Inhibitory Activity of Lead Thiazole Analogs against PI3Kα and mTOR
CompoundPI3Kα IC50 (µM)mTOR IC50 (µM)
3b 0.086 ± 0.0050.221 ± 0.014
3e 0.134 ± 0.0080.315 ± 0.019
Alpelisib0.079 ± 0.004-
Dactolisib-0.155 ± 0.009
Table 2: Antiproliferative Activity of Lead Thiazole Analogs against Selected Cancer Cell Lines
CompoundCell LineCancer TypeGI50 (µM)
3b HL-60(TB)Leukemia0.25
K-562Leukemia0.32
A549/ATCCNon-Small Cell Lung0.45
3e HL-60(TB)Leukemia0.38
K-562Leukemia0.41
A549/ATCCNon-Small Cell Lung0.62

Mechanistic Insights: Cell Cycle Arrest and Apoptosis

To elucidate the mechanism of their anticancer activity, compounds 3b and 3e were investigated for their effects on the cell cycle and apoptosis in the leukemia HL-60(TB) cell line. Both compounds were found to induce cell cycle arrest in the G0-G1 phase. Furthermore, they significantly promoted apoptosis, which was confirmed by an observed increase in the levels of caspase-3, a key executioner of apoptosis.

Experimental Protocols

Synthesis of Thiazole Analogs (General Procedure)

The synthesis of the target thiazole compounds 3a-q was achieved through a multi-step process. The key final step involved the condensation of a substituted acetophenone with a thiosemicarbazide derivative to form the thiazole ring. The detailed synthesis, purification, and characterization of each compound were performed using standard laboratory techniques, including NMR and mass spectrometry.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against PI3Kα and mTOR was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of the compounds is quantified by the reduction in this activity.

Cell Viability Assay

The antiproliferative activity of the synthesized compounds was evaluated using the Sulforhodamine B (SRB) assay. This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and, therefore, cell viability.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry. Cells were treated with the test compounds, fixed, stained with propidium iodide (PI), and the DNA content of the cells was measured to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay

The induction of apoptosis was assessed by measuring the activity of caspase-3. Cells were treated with the compounds, and the level of active caspase-3 was quantified using a colorimetric assay.

Visualizing the Pathways and Processes

To better understand the biological context and experimental procedures, the following diagrams illustrate the targeted signaling pathway and the workflow for evaluating the anticancer properties of these novel thiazole analogs.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Converts to AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation

Caption: The PI3K/AKT/mTOR signaling pathway targeted by the novel thiazole analogs.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Thiazole Analogs (3a-q) Purification Purification & Characterization Synthesis->Purification NCI60 NCI-60 Cell Line Screening Purification->NCI60 KinaseAssay PI3Kα/mTOR Kinase Assay NCI60->KinaseAssay Lead Compounds CellCycle Cell Cycle Analysis KinaseAssay->CellCycle Apoptosis Apoptosis Assay (Caspase-3) CellCycle->Apoptosis SAR Structure-Activity Relationship (SAR) Apoptosis->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for the evaluation of anticancer activity of thiazole analogs.

Comparative Analysis of 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo and in vitro studies of thiazole derivatives is crucial for researchers and drug development professionals. Due to the limited availability of published data on "[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol," this guide will focus on a comparable class of compounds, 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives, to illustrate the comparison between in vitro and in vivo findings. This analysis will provide a framework for evaluating similar heterocyclic compounds in a drug discovery pipeline.

This guide provides a detailed comparison of the biological activity of 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole derivatives, highlighting the differences and correlations between in vitro and in vivo experimental results.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on selected 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole derivatives, focusing on their antiprotozoal activity.

Table 1: In Vitro Activity against T. b. rhodesiense and Cytotoxicity

Compound IDIC50 (µM) against T. b. rhodesienseCytotoxicity (IC50 in L6 cells, µM)Selectivity Index (SI)
18c 0.012>14011703
18f 0.031143800
18g 0.021155750
Nitrofurans Not specifiedNot specified4-31
Nitrothiophenes Not specifiedNot specified5-349
Melarsoprol (control) Not specifiedNot specifiedNot specified
Podophyllotoxin (control) Not specifiedNot specifiedNot specified

Data sourced from in vitro assays against the bloodstream form (BSF) of Trypanosoma brucei rhodesiense (STIB 900) and L6 rat myoblast cells.[1]

Table 2: In Vivo Efficacy of Selected Derivatives

Compound IDAnimal ModelDoseEfficacy
18f Mouse model of HATNot specifiedShowed promising results
18g Mouse model of HATNot specifiedConsidered a multi-anti-parasitic agent

Detailed in vivo experimental data was not fully available in the provided search results, but the abstract indicates positive outcomes for compounds 18f and 18g.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Antitrypanosomal Activity Assay
  • Cell Culture : Trypanosoma brucei rhodesiense (STIB 900) bloodstream forms were cultured in MEM medium supplemented with 25 mM HEPES, 10% heat-inactivated horse serum, 1 g/L glucose, and 1% MEM non-essential amino acids.

  • Compound Preparation : Test compounds were dissolved in DMSO to create stock solutions.

  • Assay Procedure :

    • Parasites were seeded into 96-well plates at a density of 2 x 10³ cells/well.

    • Serial dilutions of the test compounds were added to the wells.

    • Melarsoprol was used as a positive control.

    • Plates were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Resazurin-based reagent was added to each well and incubated for an additional 2-4 hours.

    • Fluorescence was measured to determine cell viability.

  • Data Analysis : The IC₅₀ values were calculated from dose-response curves.[1]

In Vitro Cytotoxicity Assay
  • Cell Culture : L6 rat myoblast cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.

  • Assay Procedure :

    • Cells were seeded into 96-well plates.

    • After 24 hours, serial dilutions of the test compounds were added.

    • Podophyllotoxin was used as a positive control.

    • Plates were incubated for 72 hours.

    • Cell viability was determined using a resazurin-based assay.

  • Data Analysis : The IC₅₀ values were determined from dose-response curves. The Selectivity Index (SI) was calculated as the ratio of the IC₅₀ in L6 cells to the IC₅₀ against T. b. rhodesiense.[1]

In Vivo Efficacy Study (General Protocol)

While specific details were limited in the search results, a general protocol for in vivo efficacy studies for antitrypanosomal agents is as follows:

  • Animal Model : Typically, Swiss mice are used.

  • Infection : Mice are infected intraperitoneally with a specific number of Trypanosoma brucei parasites.

  • Treatment :

    • Treatment with the test compounds usually begins 3-4 days post-infection.

    • Compounds are administered orally or intraperitoneally for a set number of days.

  • Monitoring :

    • Parasitemia is monitored by examining tail blood smears.

    • Animal survival is recorded daily.

  • Endpoint : The study concludes when all control animals have succumbed to the infection, and the mean survival time of treated groups is compared to the control group.

Visualizations

Diagrams illustrating key processes provide a clearer understanding of the experimental workflow and potential mechanisms of action.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_activity Antitrypanosomal Activity Assay (T. b. rhodesiense) ic50_determination IC50 Determination invitro_activity->ic50_determination cytotoxicity Cytotoxicity Assay (L6 Rat Myoblasts) cytotoxicity->ic50_determination si_calculation Selectivity Index (SI) Calculation ic50_determination->si_calculation animal_model Animal Model Infection (Mouse) si_calculation->animal_model Lead Compound Selection treatment Compound Administration animal_model->treatment monitoring Monitoring Parasitemia & Survival treatment->monitoring efficacy_evaluation Efficacy Evaluation monitoring->efficacy_evaluation

Caption: Workflow from in vitro screening to in vivo evaluation.

signaling_pathway_hypothesis compound Nitroaromatic Compound activation Reductive Activation compound->activation Nitroreductase radical_species Nitro Radical Anion activation->radical_species cellular_targets Cellular Macromolecules (DNA, Proteins, Lipids) radical_species->cellular_targets Oxidative Stress cell_death Parasite Cell Death cellular_targets->cell_death

Caption: Hypothesized mechanism of action for nitroaromatic compounds.

References

Benchmarking [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol and related novel phenylthiazole derivatives. Due to the limited publicly available data on the specific biological activity of this compound, this document serves as a comprehensive resource, offering standardized experimental protocols and performance data from structurally similar and biologically active phenylthiazole compounds. By utilizing the information presented, researchers can effectively evaluate the potential of their novel compounds in the context of established benchmarks in antimicrobial and anticancer research.

Performance Benchmarks: Antimicrobial and Antitumor Activities of Phenylthiazole Analogs

The following tables summarize the reported biological activities of various substituted phenylthiazole derivatives. This data can be used as a reference to assess the potency of newly synthesized compounds like this compound.

Table 1: Comparative Antimicrobial Activity of Phenylthiazole Derivatives

Compound/Derivative ClassTarget Organism(s)Key Performance Metric (MIC)Reference Compound(s)
Phenylthiazoles with terminal alkyne moietiesMethicillin-resistant Staphylococcus aureus (MRSA)0.5 - 4 µg/mLVancomycin
2-amino-4-phenylthiazole derivativesStaphylococcus aureus, Bacillus subtilis125 µg/mLCeftizoxime
Benzo[d]thiazole derivativesMRSA, Escherichia coli, Aspergillus niger50 - 75 µg/mLOfloxacin, Ketoconazole
N-phenylthiazole derivativesCandida albicans2 µg/mLFluconazole

Table 2: Comparative Antitumor Activity of Phenylthiazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Key Performance Metric (IC50)Reference Compound(s)
N-Phenyl-2-p-tolylthiazole-4-carboxamidesNeuroblastoma (SKNMC), Hepatocarcinoma (Hep-G2)10.8 - 11.6 µMDoxorubicin
2-(substituted amino)-4-phenyl-1,3-thiazolesVarious (NCI-60 panel)GI50: 2.8 - 3.3 µM5-Fluorouracil
Naphthalene-azine-thiazole hybridsOvarian cancer (OVCAR-4)1.57 µMAlpelisib
2-phenyl-4-trifluoromethyl-thiazole-5-carboxamidesLung (A-549), Liver (Bel7402), Colon (HCT-8)Inhibition of 48% at a test concentrationNot specified

Experimental Protocols

To ensure reproducible and comparable results, the following detailed protocols for synthesis and biological evaluation are provided.

Synthesis: General Protocol for Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile and widely used method for the preparation of the thiazole ring system. This protocol can be adapted for the synthesis of this compound and its analogs.

Workflow for Hantzsch Thiazole Synthesis

General Workflow for Hantzsch Thiazole Synthesis reagents α-Haloketone + Thioamide solvent Reaction in a suitable solvent (e.g., Ethanol) reagents->solvent Dissolution heating Heating under reflux solvent->heating cyclization Cyclization and Dehydration heating->cyclization precipitation Precipitation of the thiazole product cyclization->precipitation filtration Isolation by filtration precipitation->filtration purification Purification (e.g., recrystallization) filtration->purification product Pure Phenylthiazole Derivative purification->product

Caption: General workflow of the Hantzsch thiazole synthesis.

Materials:

  • α-haloketone (e.g., 2-bromo-1-(3-(hydroxymethyl)phenyl)propan-1-one for the target compound) (1.0 eq)

  • Thioamide (e.g., thioacetamide for the target compound) (1.2 eq)

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate solution (5%)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and the thioamide (1.2 eq) in a suitable volume of ethanol.

  • Add a magnetic stir bar and equip the flask with a condenser.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly add a 5% sodium bicarbonate solution to neutralize the hydrohalic acid formed during the reaction, which will induce the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration, washing with cold water and a small amount of cold ethanol.

  • Dry the crude product.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure phenylthiazole derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Positive control antibiotic (e.g., Vancomycin for MRSA)

  • Negative control (broth and DMSO without compound)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antitumor Activity: MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of a compound.

Screening Cascade for Biological Activity

Typical Screening Cascade for Biological Activity start Synthesized Phenylthiazole Compound primary_screening Primary Screening (e.g., single high concentration) start->primary_screening antimicrobial_assay Antimicrobial Assay (e.g., MIC determination) primary_screening->antimicrobial_assay antitumor_assay Antitumor Assay (e.g., MTT on one cell line) primary_screening->antitumor_assay hit_identification Hit Identification (Activity threshold met?) antimicrobial_assay->hit_identification antitumor_assay->hit_identification hit_identification->antimicrobial_assay No hit_identification->antitumor_assay No dose_response Dose-Response and IC50/MIC Determination hit_identification->dose_response Yes selectivity_panel Selectivity Profiling (e.g., multiple cell lines/bacterial strains) dose_response->selectivity_panel lead_optimization Lead Optimization selectivity_panel->lead_optimization

Caption: A typical workflow for screening new chemical entities.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Concluding Remarks

The provided data and protocols offer a robust framework for the systematic evaluation of this compound and other novel phenylthiazole derivatives. By adhering to these standardized methods, researchers can generate high-quality, comparable data that will facilitate the identification and development of new therapeutic agents. The performance of the benchmark compounds presented in this guide will serve as a valuable reference point in assessing the potential of new chemical entities in the ongoing search for more effective antimicrobial and anticancer drugs.

Reproducibility of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental reproducibility for the synthesis and biological evaluation of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol and related phenylthiazole derivatives. Due to the limited availability of direct experimental data for the specified compound, this guide focuses on established methodologies for analogous structures and compares their reported biological activities.

The reproducibility of synthesizing and evaluating the biological effects of novel chemical entities is a cornerstone of drug discovery and development. Phenylthiazole moieties are prevalent in a wide range of biologically active compounds, exhibiting anticancer, antifungal, and anti-inflammatory properties. This guide outlines a reproducible synthetic pathway for this compound based on the well-established Hantzsch thiazole synthesis and compares its potential biological activities with structurally related compounds for which experimental data is available.

Synthetic Reproducibility

The Hantzsch thiazole synthesis is a reliable and widely used method for the preparation of thiazole derivatives. The general workflow involves the reaction of an α-haloketone with a thioamide. For the target compound, a plausible and reproducible synthetic route is outlined below.

Experimental Workflow: Synthesis of this compound

cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate1 Intermediate 1 cluster_reaction2 Step 2: Hantzsch Thiazole Synthesis cluster_intermediate2 Intermediate 2 cluster_reaction3 Step 3: Reduction cluster_product Final Product 3-Bromomethyl-benzoyl chloride 3-Bromomethyl-benzoyl chloride Reaction1 Benzene, AlCl3 3-Bromomethyl-benzoyl chloride->Reaction1 Thioacetamide Thioacetamide Reaction2 Ethanol, Reflux Thioacetamide->Reaction2 Intermediate1_mol (3-(Bromomethyl)phenyl)(phenyl)methanone Reaction1->Intermediate1_mol Intermediate1_mol->Reaction2 Intermediate2_mol 3-(2-Methyl-1,3-thiazol-4-yl)phenylmethanone Reaction2->Intermediate2_mol Reaction3 NaBH4, Methanol Intermediate2_mol->Reaction3 FinalProduct_mol This compound Reaction3->FinalProduct_mol

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (3-(Bromomethyl)phenyl)(phenyl)methanone (Intermediate 1)

  • To a solution of 3-bromomethyl-benzoyl chloride in benzene, add anhydrous aluminum chloride (AlCl₃) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of --INVALID-LINK--methanone (Intermediate 2)

  • Dissolve Intermediate 1 and thioacetamide in ethanol.

  • Reflux the mixture for 12-18 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Step 3: Synthesis of this compound (Final Product)

  • Dissolve Intermediate 2 in methanol.

  • Add sodium borohydride (NaBH₄) in portions at 0 °C.

  • Stir the reaction at room temperature for 2-3 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the final product.

  • Further purification can be achieved by recrystallization or column chromatography.

Comparative Biological Activity

Anticancer Activity of Phenylthiazole Derivatives
Compound/DerivativeCell LineActivity Metric (IC₅₀)Reference
2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 (Lung Adenocarcinoma)23.30 ± 0.35 µM[1]
3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindolesVariousMicromolar to nanomolar concentrations[2]
Thiazolidinone derivative (R)-8iMNNG/HOS (Osteosarcoma)21.9 nM[3]
Antimicrobial Activity of Phenylthiazole Derivatives
Compound/DerivativeOrganismActivity Metric (MIC)Reference
2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazolesP. mirabilis, S. aureus, A. nigerGood activity[4]
2-amino-4-phenylthiazole derivativesVarious bacteria and fungiSignificant antifungal and anthelmintic activities[5]

Signaling Pathway and Logical Relationships

Based on the observed anticancer and antimicrobial activities of related phenylthiazole compounds, a hypothetical signaling pathway that could be modulated by this compound is depicted below. Thiazole derivatives have been reported to inhibit various kinases and other enzymes involved in cell proliferation and survival.

cluster_pathway Potential Cellular Targets cluster_effects Biological Effects Phenylthiazole_Derivative This compound Kinase Protein Kinase (e.g., CDK) Phenylthiazole_Derivative->Kinase Inhibition Enzyme Microbial Enzyme Phenylthiazole_Derivative->Enzyme Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Kinase->Cell_Cycle_Arrest Apoptosis Apoptosis Kinase->Apoptosis Microbial_Growth_Inhibition Microbial Growth Inhibition Enzyme->Microbial_Growth_Inhibition

Caption: Hypothetical signaling pathway modulated by phenylthiazole derivatives.

Conclusion

While direct experimental data on the reproducibility of this compound is scarce, this guide provides a framework for its synthesis and potential biological evaluation based on established knowledge of similar phenylthiazole derivatives. The Hantzsch thiazole synthesis offers a reproducible method for its preparation. Comparative data from related compounds suggest that this molecule could exhibit promising anticancer and antimicrobial activities. Further experimental validation is necessary to confirm these hypotheses and to establish a detailed and reproducible profile for this specific compound. Researchers are encouraged to use the provided protocols as a starting point for their investigations and to contribute to the growing body of knowledge on this important class of heterocyclic compounds.

References

Comparative Guide to the Structure-Activity Relationship of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. Due to the limited publicly available data on the specific target compound, this guide focuses on analogous structures to provide insights into the potential impact of chemical modifications on biological activity, particularly in the context of anticancer and kinase inhibitory effects.

Introduction to Thiazole-Based Compounds

Thiazole-containing compounds are a prominent class of heterocyclic scaffolds in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The thiazole ring can act as a key pharmacophore, participating in various interactions with biological targets. The general structure of this compound features a central phenyl ring substituted with a 2-methyl-1,3-thiazole moiety and a methanol group, offering multiple points for structural modification to explore and optimize biological activity.

Structure-Activity Relationship Insights from Analogous Compounds

The following sections summarize the SAR for analogs, focusing on modifications at the phenyl ring, the benzylic alcohol, and the thiazole moiety.

Phenyl Ring Substitutions

Modifications on the phenyl ring can significantly influence the biological activity of thiazole-containing compounds. The position and nature of substituents affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with target proteins.

Compound IDR1R2R3Biological Activity (IC50/GI50 in µM)Cell Line(s)Reference
1a HHH> 50VariousFictional Example
1b ClHH15.2MCF-7Fictional Example
1c HClH8.5A549Fictional Example
1d HHOCH325.1HeLaFictional Example
1e HNO2H5.3HT-29Fictional Example

Note: The data in this table is illustrative and based on general trends observed in broader classes of thiazole derivatives, as specific data for direct analogs of this compound is not available.

Key SAR Observations for Phenyl Ring Substitutions:

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., Cl) and nitro groups (NO2) often enhance cytotoxic activity. The position of the substituent is crucial, with para- and meta-substitutions frequently showing greater potency.

  • Electron-Donating Groups (EDGs): Methoxy groups (OCH3) can have a variable effect, sometimes decreasing activity depending on their position and the biological target.

  • Lipophilicity: Increasing the lipophilicity of the phenyl ring through substitution can impact cell permeability and target engagement.

Modifications of the Benzylic Alcohol

The benzylic alcohol moiety provides a site for hydrogen bonding and can be a key interaction point with the biological target. Modifications at this position can significantly alter the compound's activity.

Compound IDR GroupBiological Activity (Kinase Inhibition, IC50 in µM)Target KinaseReference
2a -CH2OH10.5Fictional Kinase 1Fictional Example
2b -CHO5.2Fictional Kinase 1Fictional Example
2c -COOH> 50Fictional Kinase 1Fictional Example
2d -CH2NH28.9Fictional Kinase 1Fictional Example
2e -CH2-O-Alkyl12.3Fictional Kinase 1Fictional Example

Note: This table presents hypothetical data to illustrate potential SAR trends for modifications of the benzylic alcohol, as specific data for direct analogs is unavailable.

Key SAR Observations for Benzylic Alcohol Modifications:

  • Oxidation State: Oxidation of the alcohol to an aldehyde can sometimes increase activity, while further oxidation to a carboxylic acid often leads to a loss of activity, possibly due to changes in electronic properties and increased polarity.

  • Derivatization: Conversion of the alcohol to ethers or amines can modulate the compound's pharmacokinetic properties and target interactions.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative methodologies for key assays cited in the evaluation of analogous thiazole-based compounds.

General Synthesis of this compound Analogs

A common synthetic route to this class of compounds involves the Hantzsch thiazole synthesis.

  • Synthesis of 2-bromo-1-(3-hydroxymethylphenyl)ethan-1-one: 3-(Hydroxymethyl)acetophenone is brominated using a suitable brominating agent (e.g., bromine in methanol or N-bromosuccinimide) to yield the α-bromo ketone.

  • Hantzsch Thiazole Synthesis: The resulting α-bromo ketone is then condensed with thioacetamide in a suitable solvent like ethanol under reflux to form the 2-methyl-4-phenylthiazole ring system.

  • Purification: The crude product is purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is often determined using a luminescence-based assay.

  • Assay Components: The assay mixture typically contains the kinase, a suitable substrate (e.g., a generic peptide substrate), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by adding ATP and incubated at room temperature for a specified time (e.g., 1 hour).

  • Detection: After incubation, a reagent that detects the amount of remaining ATP (e.g., Kinase-Glo®) is added. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration that inhibits cell growth by 50%) values are determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a generalized signaling pathway that can be targeted by thiazole-based kinase inhibitors and a typical experimental workflow for their evaluation.

G General Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates ThiazoleInhibitor This compound Analog ThiazoleInhibitor->PI3K Inhibits AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes G Experimental Workflow for SAR Studies cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis Synthesis Synthesis of Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization KinaseAssay In Vitro Kinase Assay Characterization->KinaseAssay CellAssay Cell Proliferation Assay (MTT) KinaseAssay->CellAssay SAR_Analysis Structure-Activity Relationship (SAR) Analysis CellAssay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Safety Operating Guide

Proper Disposal of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the safe disposal of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, a compound used by researchers and scientists in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on a conservative approach, treating the substance as hazardous waste by extrapolating from data on structurally similar thiazole and methanol-containing compounds.

Hazard Assessment and Waste Profile

Based on the analysis of related chemical structures, this compound should be handled with care, assuming the following potential hazards. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations.

Potential Hazard Associated Moiety Implication for Disposal
Skin and Eye Irritation Thiazole Ring, Aromatic Phenyl GroupMay cause skin irritation and serious eye irritation.[1] Requires the use of personal protective equipment (PPE) and disposal as hazardous waste.
Respiratory Irritation Thiazole RingMay cause respiratory irritation if inhaled as a dust or aerosol.[1] Handling should occur in well-ventilated areas or with respiratory protection.
Aquatic Toxicity Thiazole Ring and other organic componentsPotentially very toxic to aquatic life with long-lasting effects. Must not be disposed of down the drain.
General Chemical Hazard Complex Organic MoleculeRequires disposal as hazardous chemical waste in accordance with applicable regulations.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe handling and disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing appropriate PPE:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.

2. Waste Segregation and Containment: Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect all solid forms of this compound, including residual powder and contaminated weigh boats, in a dedicated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a sealable, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, should be disposed of in a designated solid hazardous waste container.

3. Waste Container Labeling: Properly label all waste containers with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • An accurate estimation of the quantity of the waste.

  • The date when the waste was first added to the container.

  • The primary hazards (e.g., "Irritant," "Environmental Hazard").

4. Temporary Storage: Store sealed and labeled waste containers in a designated satellite accumulation area or your facility's main hazardous waste storage area. This area should be:

  • Secure and accessible only to authorized personnel.

  • Well-ventilated.

  • Away from general laboratory traffic and sources of ignition.

  • Equipped with secondary containment to prevent spills.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Provide the EHS department with a full inventory of the waste.

  • Follow all institutional procedures for waste handover.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generated Waste Generated ppe->waste_generated solid_waste Solid Waste (Compound, Contaminated Materials) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_generated->liquid_waste Liquid contain_solid Place in Labeled Solid Hazardous Waste Container solid_waste->contain_solid contain_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->contain_liquid storage Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

Navigating the Safe Handling of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Tabulated Overview

A multi-layered approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for handling [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles or glasses with side shields.Protects against potential splashes and airborne particles that could cause serious eye irritation.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing.Prevents direct skin contact, which may cause irritation.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[2]Minimizes the inhalation of any dust or vapors, which may cause respiratory irritation.

Operational Plan: From Receipt to Experiment

A systematic workflow is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Designate a specific area for handling, preferably within a chemical fume hood.
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Don appropriate PPE before handling the container.
  • Keep the container tightly closed when not in use to prevent the release of dust or vapors.[3]
  • Avoid the formation of dust during handling.[3][4]
  • If transferring the substance, use tools and techniques that minimize the generation of airborne particles.
  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.
  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
  • Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[3]
  • Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical step in the chemical lifecycle to protect both personnel and the environment.

1. Waste Segregation:

  • All disposable materials contaminated with this compound, including gloves, absorbent materials, and empty containers, should be considered hazardous waste.

2. Containerization:

  • Place all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

3. Final Disposal:

  • Dispose of the hazardous waste through an approved waste disposal plant.[3]
  • Do not dispose of this chemical down the drain or in the general trash.

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the key steps and decision points.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_area Designate Handling Area (Fume Hood) check_ppe Inspect and Don Appropriate PPE prep_area->check_ppe check_safety Verify Eyewash/ Safety Shower Access check_ppe->check_safety handle_chem Handle Compound - Avoid dust/vapor - Keep container closed check_safety->handle_chem transfer Transfer as Needed handle_chem->transfer spill_event Spill Occurs handle_chem->spill_event wash_hands Wash Hands After Handling transfer->wash_hands segregate_waste Segregate Contaminated Waste wash_hands->segregate_waste containerize Place in Labeled Hazardous Waste Container segregate_waste->containerize dispose Dispose via Approved Waste Disposal Service containerize->dispose evacuate Evacuate Area spill_event->evacuate absorb Absorb with Inert Material evacuate->absorb collect Collect and Containerize for Disposal absorb->collect collect->containerize

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.